This compound (LM) is a first-line anticancer agent approved for the treatment of unresectable hepatocellular carcinoma, thyroid cancer, and metastatic renal cell carcinoma. As a BCS Class II drug, LM exhibits low aqueous solubility, which presents significant challenges for its formulation development and bioavailability. A particularly intriguing phenomenon observed with LM is its tendency to form a viscoelastic hydrogel upon contact with aqueous media. This gelation occurs rapidly, typically within 15 minutes of exposure to water or acidic environments, creating a semi-transparent, viscous layer on the drug's surface that significantly hinders drug dissolution and potentially compromises its therapeutic efficacy [1].
The gelation of Active Pharmaceutical Ingredients (APIs) like LM represents a critical challenge in pharmaceutical development, particularly during the dissolution process. This phenomenon falls under the category of low-molecular-weight gelators (LMWGs), which have molecular weights typically below 3000 Da and form gels through molecular self-assembly processes rather than through polymeric entanglement. What makes LM particularly interesting from a scientific perspective is that its gelation is driven by a combination of charge-assisted hydrogen bonding and sophisticated molecular self-assembly processes that create a three-dimensional fibrillar network capable of entrapping water molecules. This gel structure directly impacts the intrinsic dissolution rate (IDR) of LM, causing a characteristic biphasic dissolution profile where an initial rapid release phase is followed by a significantly slowed release phase as the gel layer forms and matures [1].
The gelation of this compound is fundamentally driven by the presence of charge-assisted hydrogen bonds that form between protonated nitrogen atoms in the LM molecule and surrounding water molecules or counterions. The mesylate salt form of lenvatinib possesses a protonated amine group (N+-H) that significantly enhances its aqueous solubility compared to the base form. This charged group serves as a powerful hydrogen bond donor, facilitating the initial dissolution of LM molecules when the solid dosage form encounters aqueous media. The presence of this charged group is absolutely essential for the gelation process, as demonstrated by the fact that the base form of lenvatinib (without the mesylate salt) fails to form gels in pure water but readily does so in various acidic solutions where the amine group becomes protonated [1] [2].
The charge-assisted bonds in LM create a hydration shell around the dissolved molecules, promoting the necessary molecular mobility and interaction for the subsequent self-assembly process. This initial dissolution phase is crucial as it provides the molecular building blocks required for gel network formation. The enhanced solubility imparted by the charged group allows for a sufficient concentration of LM molecules in solution to enable the molecular recognition and self-assembly events that culminate in gel formation. Without this charge-assisted dissolution step, the molecules would either remain as a precipitate (if insufficiently soluble) or form crystalline structures too rapidly to allow for the extended network formation characteristic of gels [1].
Following the initial dissolution phase, LM molecules undergo a sophisticated self-assembly process driven by an interplay of multiple non-covalent interactions that organize the molecules into an extended three-dimensional fibrillar network. The primary interactions identified through spectroscopic analyses include:
These cooperative interactions result in the formation of an entangled fibrillar network with interstitial spaces that effectively trap water molecules through capillary forces and surface tension, creating the characteristic viscoelastic properties observed in LM hydrogels. The mechanical strength and stability of the resulting gel are directly dependent on the cross-linking density of this fibrillar network, which in turn is influenced by factors such as LM concentration, temperature, pH, and ionic strength of the dissolution medium [1] [2].
Table 1: Key Non-Covalent Interactions in LM Gelation
| Interaction Type | Molecular Components Involved | Relative Strength | Role in Gelation |
|---|---|---|---|
| Charge-assisted H-bond | Protonated amine (N+-H) and water/mesylate | Strong | Initial dissolution and molecular mobility |
| Bifurcated H-bond | Urea groups between adjacent molecules | Moderate | Primary self-assembly driving force |
| NH⋯OC H-bond | Primary amide groups | Moderate | Stabilization of fibrillar structure |
| π-π Stacking | Benzene and quinoline rings | Moderate | Horizontal alignment and network extension |
| Hydrophobic Effects | Aromatic ring systems | Weak | Complementary stabilization |
The gelation process involves a significant structural reorganization of LM molecules from their initial crystalline state to a new polymorphic form that constitutes the gel network. This transformation was confirmed through X-ray diffraction studies, which identified distinct crystalline patterns in the dried gel compared to the original crystalline LM. The self-assembly process follows a nucleation-growth mechanism whereby initially dissolved LM molecules form primary nucleation sites that subsequently grow into elongated fibers through the directional non-covalent interactions described above. These fibers then branch and interconnect to form the three-dimensional network that characterizes the mature gel [1].
The following diagram illustrates the sequential self-assembly process of LM gelation:
Figure 1: Sequential self-assembly process of LM hydrogel driven by charge-assisted hydrogen bonding and molecular interactions
The viscoelastic properties of LM hydrogel were quantitatively characterized through oscillatory rheology measurements, which provide insights into the mechanical strength and structural integrity of the gel network. Experiments conducted using a rotational rheometer with parallel plate geometry demonstrated that LM hydrogel exhibits solid-like behavior with the storage modulus (G′) consistently exceeding the loss modulus (G′′) across a range of frequencies. This G′ > G′′ relationship is a definitive characteristic of a true gel system. The mechanical strength of the hydrogel was found to be directly dependent on the cross-linking density of the fibrillar network, with higher LM concentrations producing stronger gels with higher yield stress values [1].
The rheological protocol for characterizing LM hydrogel involves:
The microstructure of LM hydrogel was visualized using scanning electron microscopy (SEM), which revealed an intricate three-dimensional network composed of entangled nanofibers with diameters ranging from 50-200 nm. Sample preparation for SEM analysis involves critical point drying to preserve the delicate gel architecture followed by gold sputtering to enhance conductivity. The images clearly show a porous network with interstitial spaces that effectively trap water molecules, confirming the fibrillar assembly mechanism proposed for LM gelation. The fiber density and branching frequency observed in SEM correlate directly with the mechanical strength measured in rheological studies [1].
Polarized light microscopy provides complementary information about the birefringent properties of the gel, indicating the presence of ordered crystalline domains within the fibrillar network. This technique is particularly useful for monitoring the early stages of gel formation and identifying the onset of nucleation events. Additional characterization using atomic force microscopy (AFM) can provide nanoscale resolution of the fibrillar structure and measurements of intermolecular forces within the gel network, though this was not specifically referenced in the available studies on LM [1].
The specific molecular interactions driving LM gelation were elucidated through a combination of Fourier-transform infrared spectroscopy (FTIR) and solid-state nuclear magnetic resonance (ssNMR) spectroscopy. FTIR analysis revealed characteristic shifts in absorption bands associated with the urea carbonyl stretch, primary amide groups, and aromatic C=C bonds, providing direct evidence of the hydrogen bonding and π-π stacking interactions proposed in the gelation mechanism. The hydrogen bonding strength was quantified by measuring the redshift in carbonyl stretching frequencies compared to non-gelled LM [1].
ssNMR experiments provided additional atomic-level resolution of the molecular environment within the gel network, particularly through 13C and 15N cross-polarization magic angle spinning (CP/MAS) techniques. These analyses confirmed the molecular packing arrangement and identified specific carbon and nitrogen atoms involved in critical intermolecular interactions. Additionally, X-ray photoelectron spectroscopy (XPS) was employed to characterize the chemical state of nitrogen atoms in the gel compared to crystalline LM, providing further evidence for the role of charge-assisted hydrogen bonding in the gelation process [1].
Table 2: Key Experimental Techniques for Characterizing LM Gelation
| Technique | Parameters Measured | Key Findings for LM |
|---|---|---|
| Rotational Rheometry | G′, G′′, complex viscosity, yield stress | G′ > G′′ confirms gel character; Mechanical strength depends on network density |
| Scanning Electron Microscopy | Fiber morphology, network architecture, pore size | 3D entangled fibrillar network with 50-200 nm fiber diameter |
| FTIR Spectroscopy | Functional group vibrations, H-bonding shifts | Redshift in carbonyl and amide bands confirms H-bonding involvement |
| ssNMR Spectroscopy | Molecular environment, atomic interactions | Confirms specific intermolecular contacts in gel state |
| X-ray Diffraction | Crystalline structure, polymorphism | New polymorphic form in gel versus original crystalline material |
One promising strategy to suppress the gelation of LM involves the formation of co-amorphous systems through combination with appropriately selected coformers. In previous studies with lurasidone hydrochloride (a drug with similar gelation tendencies), co-amorphization with L-cysteine hydrochloride successfully eliminated gelation by significantly enhancing the drug's solubility and disrupting the balance between dissolution and aggregation that is critical for gel network formation. The coformer acts through molecular complexation with the API, creating new intermolecular interactions that compete with the self-assembly pathways leading to gelation. For LM specifically, potential coformers would need to contain functional groups capable of forming strong hydrogen bonds with the protonated amine and amide groups that drive the self-assembly process [1].
The development of effective co-amorphous systems for LM requires careful coformer selection based on:
Recent advances in nano-drug delivery systems offer promising alternatives to conventional oral formulations of LM that could potentially bypass the gelation issue entirely. These approaches include the development of polymeric nanoparticles, lipid-based nanocarriers, and biomimetic systems designed to improve the delivery efficiency of LM to tumor tissues. These nanoplatforms leverage several advantages:
While these nano-delivery systems were primarily developed to enhance the antitumor efficacy of LM and reduce its treatment-related side effects, they also inherently avoid the gelation problem by presenting the drug in a pre-dissolved or encapsulated form that does not undergo the dissolution-gelation transition encountered with solid dosage forms [3].
The following diagram illustrates the key formulation strategies to overcome LM gelation:
Figure 2: Formulation strategies to address LM gelation through co-amorphization, nanotechnology, and salt form modification
Another strategic approach to mitigating LM gelation involves the exploration of alternative salt forms or the application of crystal engineering principles to develop polymorphs or cocrystals with reduced gelation tendencies. Since the charge-assisted bond with the mesylate counterion plays a crucial role in the initial dissolution and subsequent self-assembly of LM, replacing the mesylate with alternative pharmaceutically acceptable counterions might disrupt the specific hydrogen bonding patterns that drive gelation. Potential candidates include hydrochloride, phosphate, or besylate salts, each of which would create distinct charge-assisted bonding environments [1] [2].
Crystal engineering approaches focus on designing specific intermolecular interactions in the solid state that would either inhibit dissolution or direct self-assembly along pathways that don't lead to gel network formation. This might include:
These strategies require comprehensive solid-form screening and thorough characterization of dissolution behavior to identify candidates that maintain the desirable therapeutic properties of LM while minimizing the gelation effect that compromises its dissolution performance [1].
The gelation of this compound represents a fascinating example of how molecular-level interactions, particularly charge-assisted hydrogen bonding and directed self-assembly processes, can significantly impact pharmaceutical performance. The detailed mechanistic understanding of this phenomenon provides a solid foundation for developing innovative formulation strategies that can overcome the dissolution limitations associated with LM gelation. Future research directions should focus on computational modeling of the self-assembly process to predict gelation tendencies early in drug development, advanced delivery systems that leverage nanotechnology principles, and precision formulation approaches that tailor the solid-state properties of LM to specific clinical applications [1] [2] [3].
This methodology is adapted from a recent study that developed a targeted nanoparticle system for Lenvatinib [1].
Polymer Synthesis via ATRP: The core of the system is an amphiphilic, brush-like copolymer synthesized using Atom Transfer Radical Polymerization (ATRP). This technique allows for precise control over the polymer's structure, which is crucial for creating uniform nanoparticles [1].
Nanoparticle Formation and Drug Loading: The nanoparticles are formed through a self-assembly process driven by the amphiphilic nature of the copolymer.
The table below summarizes the critical quantitative data from the evaluation of the Lenvatinib-loaded nanoparticles [1].
| Parameter | Result / Value | Significance / Implication |
|---|---|---|
| Drug Loading (DL) | 18.4% | Indicates a high capacity for Lenvatinib within the nanoparticle core. |
| Encapsulation Efficiency (EE) | 92.0% | Demonstrates highly efficient drug incorporation during the self-assembly process. |
| Particle Size | ~120 nm | Ideal size for enhanced permeability and retention (EPR) effect, promoting tumor accumulation. |
| Surface Charge (Zeta Potential) | Approximately -25 mV | Suggests good colloidal stability, preventing nanoparticle aggregation. |
| Biotin Conjugation | 7.5% of repeating units | Quantifies the density of the targeting ligands on the nanoparticle surface. |
| In Vitro Release (pH 7.4) | ~35% over 96 hours | Shows a sustained, controlled release profile under physiological conditions. |
| In Vitro Release (pH 5.5) | ~65% over 96 hours | Demonstrates accelerated drug release in the acidic tumor microenvironment. |
| Cytotoxicity (HEPG2 cells) | Significant increase vs. free drug | Confirms enhanced anti-tumor efficacy due to targeted delivery and increased cellular uptake. |
The diagram below illustrates the sequential experimental workflow for creating and testing the targeted Lenvatinib nanoparticles.
Synthesis and evaluation workflow for biotin-targeted Lenvatinib nanoparticles.
While not specific to the nanoparticle system, recent research highlights how combining Lenvatinib with Salsalate (SAL) impacts key cancer pathways, which is highly relevant for understanding the drug's mechanism in complex tumor environments [2].
Mechanism of Lenvatinib and Salsalate combination therapy targeting key oncogenic pathways [2].
This compound is a receptor tyrosine kinase (RTK) inhibitor that selectively inhibits the kinase activities of vascular endothelial growth factor (VEGF) receptors VEGFR1, VEGFR2, and VEGFR3. Marketed under the trade name LENVIMA by Eisai, Inc., it is approved for the treatment of locally recurrent or metastatic, progressive, radioactive iodine-refractory differentiated thyroid cancer and unresectable hepatocellular carcinoma. As a BCS Class II drug with low aqueous solubility, its dissolution rate and bioavailability are significantly influenced by its solid-state form. The existence of multiple solid-state forms, including crystalline polymorphs, solvates, hydrates, and amorphous forms, presents both challenges and opportunities in pharmaceutical development. These forms exhibit differences in key physicochemical properties such as solubility, stability, hygroscopicity, and mechanical behavior, which directly impact processability, shelf life, and in vivo performance.
The solid-state landscape of this compound is remarkably complex, with numerous patents and scientific publications disclosing various forms. Identification and characterization of all polymorphic forms is not only scientifically valuable but also a regulatory requirement for drug manufacturing companies. This guide provides a comprehensive technical overview of known solid-state forms of this compound, their characterization, preparation methodologies, and practical implications for formulation development, specifically tailored for researchers, scientists, and drug development professionals working in this field.
The solid-state forms of this compound can be broadly categorized into crystalline forms (including anhydrates, solvates, and hydrates) and amorphous forms. Each category exhibits distinct characteristics that influence their potential pharmaceutical application. Below is a systematic compilation of documented solid-state forms:
Table 1: Summary of this compound Solid-State Forms
| Form Designation | Form Type | Key Characteristics | Preparation Solvents | Stability Notes |
|---|---|---|---|---|
| Form VN1 | MIBK Solvate | XRD peaks at 6.80, 15.92, 25.07, 26.41, 29.04° 2θ; 10-20% MIBK content | Methyl isobutyl ketone (MIBK) | [1] [2] |
| Form XI | Dihydrate | XRD peaks at 5.73, 8.03, 11.45, 16.15, 17.24° 2θ; DSC endotherms at 114°C & 159°C; ~6.94% weight loss up to 140°C | Ethyl acetate/water mixtures | High stability; avoids polymorph conversion issues of Forms B & I [3] |
| Form M | Crystalline | Not specified in patents | Acetonitrile | [1] [2] |
| Forms A, B, C, F, I | Crystalline | Known forms referenced in literature | Various (not detailed in searched patents) | Forms B and I can convert to Form C under different humidity [3] |
| DMSO-1 | Hydrate/Solvate | XRD peaks at 4.5, 9.0, 22.8, 25.2° 2θ | DMSO with anti-solvents (esters, ethers, alcohols) | Hydrate crystal form [4] |
| DMSO-2 | Hydrate/Solvate | XRD peaks at 4.6, 9.2, 15.6, 18.8, 22.1, 23.2° 2θ | DMSO with anti-solvents (toluene, TBME) | Hydrate crystal form; stable at 60°C/75% RH for 3 days [4] |
| ACA-1 | Acetic Acid Solvate | XRD peaks at 5.9, 7.7, 10.9, 11.9, 12.6, 19.4° 2θ; ~5% weight loss at 90-160°C | Acetic acid | Solvate form [4] |
| Amorphous Form | Amorphous | Halos in XRD pattern; no long-range order | Various including ketones, alcohols, chlorinated hydrocarbons | [1] [2] |
Table 2: Alternative Salt Forms of Lenvatinib
| Salt Form | XRD Peaks (°2θ) | Melting Point (°C) | Preparation Solvents |
|---|---|---|---|
| Phosphate | 8.1, 11.3, 20.3, 21.5, 25.8 | 178 | Acetone, ethyl acetate, acetonitrile, methanol, ethanol, water or mixtures |
| Tartrate | 4.0, 11.1, 15.2, 20.2, 22.4 | 169 | Acetone, ethyl acetate, acetonitrile, methanol, ethanol, water or mixtures |
| Citrate | 8.0, 12.0, 13.9, 20.0, 24.3 | 148 | Acetone, ethyl acetate, acetonitrile, methanol, ethanol, water or mixtures |
| Camphorsulfonate | 4.6, 12.8, 14.4, 16.4, 18.1, 18.5, 20.1, 25.8 | 211 | Acetone, ethyl acetate, acetonitrile, methanol, ethanol, water or mixtures |
| Isethionate | 5.1, 9.4, 14.6, 17.3, 20.1, 25.4 | 144 | Acetone, ethyl acetate, acetonitrile, methanol, ethanol, water or mixtures |
| Naphthalenedisulfonate | 5.8, 10.2, 13.5, 15.6, 19.9, 23.3 | 155 | Acetone, ethyl acetate, acetonitrile, methanol, ethanol, water or mixtures |
Form VN1 of this compound is a methyl isobutyl ketone (MIBK) solvate characterized by a distinctive X-ray powder diffraction (XRPD) pattern. This form demonstrates defined crystallinity with specific peaks that can be used for its identification and quantification in quality control settings. The XRPD pattern exhibits characteristic peaks at approximately 6.80, 15.92, 25.07, 26.41, and 29.04° ± 0.20° 2θ, with additional significant peaks at 8.30, 10.70, 11.64, 19.26, 19.83, 20.86, and 21.51° ± 0.20° 2θ [1] [2]. The MIBK content in this solvate typically ranges between 10-20% by weight, which can be quantified using thermogravimetric analysis (TGA). The stability profile of Form VN1 makes it suitable for further processing into pharmaceutical compositions, though the potential for desolvation under certain conditions should be considered during process development.
The formation of Form VN1 relies on the unique molecular interactions between this compound and MIBK molecules, resulting in a stable crystal lattice. From a pharmaceutical perspective, this form offers potential advantages in terms of purification efficiency and crystalline purity, as solvate formation can effectively exclude certain impurities during crystallization. However, the residual solvent content must be carefully monitored and controlled to comply with pharmaceutical regulatory guidelines for solvent limits in final drug products.
Form XI represents a stable dihydrate form of this compound that addresses stability issues associated with some previously known forms. This crystalline hydrate exhibits a comprehensive XRPD pattern with characteristic peaks at 5.73, 8.03, 11.45, 12.75, 16.15, 17.24, 18.16, 19.69, 20.68, 22.15, 22.96, 23.76, 24.32, 25.13, 26.32, 27.00, 28.87, 29.51, and 34.90° ± 0.20° 2θ [3]. The differential scanning calorimetry (DSC) thermogram shows two endothermic peaks at approximately 114°C and 159°C, corresponding to dehydration and melting events, respectively. Thermal analysis using TGA demonstrates a weight loss of approximately 6.94% in the range of 30-140°C, consistent with the theoretical water content for a dihydrate form (approximately 6.5%).
This form offers several technological advantages for pharmaceutical development, including high purity (not an organic solvate, thus avoiding residual solvent concerns), good stability under various storage conditions, and favorable powder properties such as acceptable flowability, compressibility, and bulk density. These characteristics make Form XI particularly suitable for solid dosage form manufacturing. The stability of Form XI under accelerated storage conditions (high temperature, high humidity, and light exposure) represents a significant improvement over forms B and I, which tend to convert to form C under different humidity conditions [3].
Beyond the well-characterized forms VN1 and XI, several other crystalline and amorphous systems of this compound have been documented. The DMSO-derived solvates (DMSO-1 and DMSO-2) are particularly noteworthy. Form DMSO-1 shows main XRPD peaks at 4.5, 9.0, 22.8, and 25.2° 2θ, while form DMSO-2 exhibits characteristic peaks at 4.6, 9.2, 15.6, 18.8, 22.1, and 23.2° 2θ [4]. Both forms are hydrates, with DMSO-2 demonstrating stability when stored at 60°C and 75% relative humidity for three days. The ACA-1 form is an acetic acid solvate with main XRPD peaks at 5.9, 7.7, 10.9, 11.9, 12.6, 19.4, 22.6, 23.6, 24.5, 25.9, and 26.7° 2θ, showing a weight loss of approximately 5% between 90-160°C in TGA analysis [4].
The amorphous form of this compound lacks long-range molecular order, exhibiting a characteristic halo pattern in XRPD analysis [1] [2]. While amorphous forms typically offer potential solubility advantages due to their higher energy state, they may present challenges in terms of physical stability and potential gelation behavior upon contact with aqueous media. The gelation phenomenon, which can significantly impact dissolution performance, is more pronounced with the amorphous form compared to crystalline forms [5]. This behavior must be carefully evaluated during formulation development, particularly for solid dispersion systems or other amorphous-based formulations.
Thorough characterization of this compound solid-state forms requires a multianalytical approach employing complementary techniques. X-ray powder diffraction (XRPD) serves as the primary method for polymorph identification, with characteristic peak positions providing unique fingerprints for each form. Thermal methods including differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) reveal information about phase transitions, dehydration/desolvation events, and melting behavior. As evidenced in the search results, the typical DSC heating rate employed is 10°C/min across a temperature range from 25°C to 250-320°C, while TGA analyses are typically conducted from 30°C to 250-450°C at the same heating rate [3] [4].
Additional characterization techniques valuable for comprehensive solid-state analysis include:
The following workflow diagram illustrates the strategic approach for solid-state characterization of this compound forms:
Strategic workflow for comprehensive solid-state characterization of this compound forms
A particularly noteworthy behavior of this compound is its tendency to form semi-transparent hydrogels upon contact with aqueous media, a phenomenon that significantly impacts its dissolution performance. Research has demonstrated that crystalline this compound undergoes biphasic dissolution behavior in both water and 0.1M HCl, characterized by an initial rapid release followed by a pronounced decrease in dissolution rate coinciding with gel formation [5]. This gelation occurs within approximately 15 minutes of exposure to aqueous media, resulting in complete transformation of the solid into a transparent, viscous gel by 90 minutes.
The gelation mechanism involves self-assembly of this compound molecules through a combination of hydrogen bonding and π-π stacking interactions, forming a three-dimensional fibrillar network structure that traps water molecules. Importantly, the charge-assisted bond formation facilitated by the mesylate anion plays a critical role in this process, as evidenced by the fact that the base form of lenvatinib does not gelate in water until contacting acidic solutions [5]. Rheological studies confirm that the resulting hydrogel exhibits typical viscoelastic solid behavior, with storage modulus (G′) exceeding loss modulus (G′′).
This gelation behavior has significant implications for formulation development, as it can substantially reduce dissolution rate and potentially limit bioavailability. Strategies to mitigate this effect include formation of co-amorphous systems with appropriate coformers, manipulation of surface properties, or development of crystalline forms with reduced gelation tendency. The finding that gelation strength decreases with increasing ionic strength provides valuable insight for the development of biorelevant dissolution media and potential formulation approaches to overcome this challenge [5].
Method 1: Salt Formation and Crystallization
Method 2: Recrystallization of this compound
The relationships between different preparation methods and the resulting solid-state forms can be visualized as follows:
Relationship between processing methods and resulting solid-state forms of this compound
This compound is an oral multi-targeted tyrosine kinase inhibitor approved for the treatment of radioactive iodine-refractory differentiated thyroid cancer, hepatocellular carcinoma, and renal cell carcinoma. [1] The drug selectively inhibits the kinase activities of vascular endothelial growth factor (VEGF) receptors VEGFR1, VEGFR2, and VEGFR3, in addition to other proangiogenic and oncogenic pathway-related RTKs including fibroblast growth factor receptors (FGFR), platelet-derived growth factor receptor alpha (PDGFRα), KIT, and RET. [1] [2] The mesylate salt form enhances the stability and solubility of the drug, making it more suitable for pharmaceutical applications. [3]
Several synthetic routes have been developed for the production of Lenvatinib and its mesylate salt, each with distinct advantages in terms of yield, purity, and operational feasibility. The following sections detail the most significant approaches.
The original and widely cited synthesis involves a multi-step sequence starting from 4-chloro-7-methoxyquinoline-6-carboxamide and 4-amino-3-chlorophenol. [4]
Synthesis workflow of the traditional four-step route to this compound.
Step 1: Nucleophilic Aromatic Substitution
Step 2: Phenyl Chloroformate Reaction
Step 3: Cyclopropylamine Addition
Step 4: Salt Formation
An improved industrial process developed by BDR Lifesciences utilizes cyclopropane isocyanate as a key reagent, providing a shorter synthetic route with reduced processing steps and high yield. [5]
Workflow of the improved industrial synthesis using cyclopropane isocyanate.
This route involves:
An alternative commercial synthesis provides higher overall yield (55.9%) compared to the original route: [1]
Further optimization of this route by Chen et al. involved N-Boc protection of 4-amino-3-chlorophenol, followed by coupling with 4-chloro-7-methoxyquinolin-6-amide, and subsequent introduction of the cyclopropylamino group, achieving a total yield of 69.8%. [1]
Table 1: Comparison of different synthetic routes for this compound
| Synthetic Route | Key Features | Overall Yield | Advantages | Disadvantages |
|---|---|---|---|---|
| Traditional 4-Step [4] | Sequential addition of fragments followed by salt formation | ~44% (multi-step cumulative) | Well-established, reliable | Lower yield, multiple steps |
| Cyclopropane Isocyanate Route [5] | Direct urea formation using isocyanate | High (specific value not provided) | Shorter route, reduced processing steps | Requires specialized reagent |
| Alternative Commercial [1] | Coupling followed by urea formation | 55.9% | Higher yield than traditional route | More complex intermediate handling |
| Optimized Commercial [1] | N-Boc protection strategy | 69.8% | Highest reported yield | Additional protection/deprotection steps |
Successful synthesis of this compound requires careful optimization of reaction parameters: [3]
Table 2: Key reaction parameters and their optimization criteria
| Parameter | Optimization Criteria | Impact on Reaction |
|---|---|---|
| Temperature | Specific steps may require low temperatures (0-10°C) to increase yield and reduce side reactions | Affects reaction rates and product distribution |
| Solvent Selection | DMSO, NMP, DMF, acetic acid, n-propanol, ethanol used in different steps | Influences solubility, reaction rates, and selectivity |
| Catalyst | Bases like KOtBu, pyridine used in specific steps | Accelerates reaction rates and improves efficiency |
| Reaction Time | Varies from hours to overnight for different steps | Essential for complete conversion without degradation |
| Atmosphere | Nitrogen protection in some steps | Prevents oxidation and moisture sensitivity |
The synthesis involves several critical intermediates that require proper characterization and purification: [4]
Purification techniques include crystallization, column chromatography, and activated charcoal treatment, depending on the specific intermediate and synthetic route. [4] [5]
Stringent quality control measures are implemented throughout the synthesis: [3]
Table 3: Analytical techniques for quality control of this compound
| Technique | Application | Purpose |
|---|---|---|
| NMR Spectroscopy | Structural confirmation | Verifies molecular structure and identifies impurities |
| Mass Spectrometry | Molecular weight determination | Confirms molecular formula and detects impurities |
| HPLC | Purity assessment | Determines purity by comparison with reference standard |
| X-Ray Powder Diffraction | Polymorph identification | Characterizes crystalline forms and detects polymorphic impurities |
| IR Spectroscopy | Functional group analysis | Confirms presence of expected functional groups |
| Elemental Analysis | Elemental composition | Verifies molecular formula and detects impurities |
This compound exhibits polymorphism, with several solid-state forms reported: [4] [6] [7]
Different polymorphs can have significant differences in solubility, stability, and bioavailability, making polymorph control essential during the final salt formation and purification steps. [4] [5] [7]
Understanding and controlling process-related impurities is critical for pharmaceutical quality. Several specified impurities have been identified and synthesized for quality control purposes: [8]
These impurities are typically controlled through optimized reaction conditions, robust purification techniques, and comprehensive analytical monitoring. [8]
| Form Name | Solid Form Type | Key Characteristics / Solvent System | Reference / Origin |
|---|---|---|---|
| Form DMSO | DMSO Solvate | Newly discovered; transforms to Form II via solvent-mediated desolvation in DMSO-water mixtures. Activity of water is a critical factor. [1] | Research Article [1] |
| Form VN1 | MIBK Solvate | Methyl Isobutyl Ketone (MIBK) solvate; characterized by specific XRPD peaks. Solvent content 10-20%. [2] | Patent [2] |
| LEM-H | Hydrate | One of several characterized hydrates; equilibrium solubility and stability have been studied. [3] | Research Article [3] |
| LEM-H-EA | Ethyl Acetate Solvate | Iso-structural solvate; easily desolvates to Form B. [3] | Research Article [3] |
| LEM-H-THF | THF Solvate | Iso-structural solvate; easily desolvates to Form B. [3] | Research Article [3] |
| Forms A, B, C, F, I | Known Unsolvated & Solvated | Previously known forms listed for context (e.g., Form I is an acetic acid solvate). [1] | Patent & Research [1] [2] |
A 2020 study provided significant insight into the transformation mechanism of the DMSO solvate to an unsolvated form (Form II). This solvent-mediated desolvation transformation is crucial for understanding and controlling the solid form during processing. [1]
The following diagram illustrates the logical workflow and key findings for investigating this solvent-mediated desolvation process.
The methodologies from pivotal studies provide a roadmap for researchers to characterize and work with these solid forms.
1. Protocol for Investigating SMDT (Solvent-Mediated Desolvation Transformation) [1] This protocol is used to monitor the transformation of the DMSO solvate to Form II in real-time.
2. Protocol for Preparation of Crystalline Form VN1 (MIBK Solvate) [2] This patent describes a method for preparing a novel crystalline solvate.
The solid form of an API profoundly impacts its developability and final product performance.
The study of lenvatinib mesylate solvates and hydrates is a dynamic field. The continuous discovery of new forms and deeper understanding of transformation mechanisms provide valuable tools for optimizing the manufacturing process and final quality of this important anticancer therapy.
The following table summarizes the key crystalline forms described in the patent literature. Please note that this information is for technical reference and does not constitute a full atomic coordinate set.
| Form Identifier | Key Characteristics (from Patents) | Preparation Highlights |
|---|---|---|
| Crystalline Form A [1] | Characteristic PXRD peaks at approximately: 6.2, 12.5, 13.2, 15.2, 18.6, 21.4, 23.2, 24.8, 25.5, and 26.6 ± 0.2° 2θ [1]. | Crystallized from a mixture of Lenvatinib free base and methanesulfonic acid in a solvent system like acetonitrile. The solution is typically stirred, heated, cooled, and the solid is isolated [1]. |
| Crystalline Form B [2] | Characteristic PXRD peaks at approximately: 6.4, 9.5, 12.8, 16.1, 19.2, 20.1, 21.0, 22.5, 23.1, and 25.9 ± 0.2° 2θ [2]. | Prepared by a solvent-mediated transformation. Form A is suspended in a solvent like methanol and stirred at a controlled temperature (e.g., 20-30°C) for a period (e.g., 3-7 days) to convert to Form B [2]. |
Here are the detailed methodologies for preparing the crystalline forms, as cited in the patents.
The crystalline forms are typically identified and characterized using a suite of analytical techniques, which you would need to employ to verify your own products [1] [2].
While not directly related to the crystal structure, the biological activity of this compound is rooted in its function as a multi-targeted tyrosine kinase inhibitor. The following diagram illustrates the key signaling pathways it inhibits.
Lenvatinib's multi-targeted inhibition disrupts key cancer pathways.
This mechanism underpins its clinical efficacy in treating radioactive iodine-refractory differentiated thyroid cancer, unresectable hepatocellular carcinoma, advanced renal cell carcinoma, and advanced endometrial carcinoma [3] [4].
The patent literature provides clear evidence for at least two distinct crystalline forms of this compound (Forms A and B), characterized by their unique PXRD patterns and preparation methods.
The core insight from the research is that lenvatinib mesylate's solubility is critically affected by its tendency to form a viscoelastic hydrogel in aqueous environments, which can significantly hinder its in vitro dissolution [1].
The following diagram illustrates the self-assembly process driven by non-covalent interactions that leads to gel formation.
Diagram of the gelation mechanism of this compound.
The table below summarizes the available quantitative data related to the solubility and physicochemical properties of this compound from the search results.
| Property | Reported Data / Observation | Source / Context |
|---|---|---|
| General Solubility | Slightly soluble in DMSO (2 mg/mL) and Methanol. | [2] [3] |
| Equilibrium Solubility | Not explicitly provided as numerical value in pure solvents. | [4] [1] |
| Gelation | Forms a viscoelastic hydrogel in aqueous media, hindering dissolution. Composed of a new crystalline polymorph. | [1] |
| Melting Point | >220°C (with decomposition) | [2] |
| Driving Forces for Self-Assembly | Intermolecular hydrogen bonds (bifurcated between urea groups & NH⋯OC between amide groups) and π-π stacking. | [1] |
| Critical Factor for Gelation | Presence of the charge-assisted bond N+-H in the mesylate salt form, which increases solubility and promotes the dissolution-aggregation balance. | [1] |
| Key Comparison | The base form of lenvatinib does not gel in water but can form gels in various acidic solutions. | [1] |
While the search results do not contain step-by-step laboratory protocols for measuring equilibrium solubility, they provide valuable methodological insights from the studies on polymorphism and gelation.
The gelation behavior of this compound is a major consideration for your formulation development. The key is that the salt form (LM) is essential for adequate solubility but also triggers the gelation.
Lenvatinib mesylate is an oral multi-targeted tyrosine kinase inhibitor used primarily in the treatment of various cancers, including thyroid cancer, renal cell carcinoma, and hepatocellular carcinoma. As a complex organic molecule with specific therapeutic applications, ensuring its pharmaceutical purity is critical for patient safety and efficacy. The presence of impurities in drug substances can significantly impact the quality attributes and therapeutic performance of pharmaceutical products. Impurity profiling has therefore become an essential component of pharmaceutical analysis during drug development and quality control.
The analysis of this compound presents particular challenges due to the presence of process-related impurities and degradation products that may form during synthesis or storage. These impurities can originate from various sources, including starting materials, intermediates, by-products, and degradation products formed under stress conditions. Modern analytical approaches, particularly High-Performance Liquid Chromatography (HPLC), have been developed to separate, identify, and quantify these impurities to ensure drug safety and quality. This document provides detailed application notes and protocols for the HPLC analysis of this compound impurities, supporting researchers and drug development professionals in implementing robust analytical methods.
The development of a reliable HPLC method for this compound impurity analysis requires careful optimization of chromatographic parameters to achieve adequate separation of all potential impurities. Based on current research and patent literature, the following method has been demonstrated to provide effective separation of this compound and its related substances [1] [2].
Table 1: Optimized HPLC Conditions for this compound Impurity Analysis
| Parameter | Specification | Alternative/Notes |
|---|---|---|
| Column | Inertsil ODS-3V (250 × 4.6 mm, 5 μm) | C18 equivalent columns may be used with verification |
| Column Temperature | 30°C | 25-35°C acceptable range |
| Detection Wavelength | 250 nm | PDA detection recommended for peak purity |
| Flow Rate | 1.0 mL/min | ±0.1 mL/min tolerance |
| Injection Volume | 10 μL | 5-20 μL depending on concentration |
| Mobile Phase A | 0.01 M Ammonium acetate (pH 4.20 with acetic acid) | pH adjustment critical ±0.05 |
| Mobile Phase B | Buffer:MeOH (30:70% v/v) | Acetonitrile may substitute MeOH with verification |
| Gradient Program | Time (min) | %B |
| 0 | 40 | |
| 20 | 75 | |
| 25 | 90 | |
| 35 | 90 | |
| 36 | 40 | |
| 45 | 40 |
The method employs a gradient elution approach to achieve optimal separation of this compound from its impurities, which may exhibit varying polarities. The use of ammonium acetate buffer at pH 4.20 helps to suppress silanol interactions and improve peak shape, while the methanol-containing mobile phase provides adequate elution strength for the relatively hydrophobic compounds. The total run time of 45 minutes includes a sufficient equilibration period to ensure retention time reproducibility between injections [2].
2.2.1 Reference Standard Solution
Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Add about 7 mL of diluent (typically a mixture of water and methanol in a 50:50 ratio) and sonicate to dissolve. Make up to volume with diluent and mix well. This stock solution should be further diluted to obtain a working standard solution of 10 μg/mL concentration [1].
2.2.2 Test Sample Solution
Transfer an appropriate amount of this compound test sample (equivalent to about 10 mg of this compound) into a 10 mL volumetric flask. Add about 7 mL of diluent and sonicate to dissolve. Make up to volume with diluent and mix well. Filter through a 0.45 μm PVDF or nylon membrane filter before injection [1].
2.2.3 System Suitability Solution
Prepare a solution containing this compound and specific impurities at appropriate levels to verify system performance before analysis. The system suitability criteria typically include requirements for resolution between critical pairs (>2.0), tailing factor (<2.0 for main peak), and theoretical plates (>2000) [2].
Forced degradation studies are essential for understanding the inherent stability of this compound and identifying potential degradation products that may form under various stress conditions. These studies provide critical information for developing stability-indicating methods and determining appropriate storage conditions [3].
Table 2: Forced Degradation Conditions for this compound
| Stress Condition | Procedure | Significant Findings |
|---|---|---|
| Acidic Hydrolysis | Expose to 0.1N HCl at room temperature for 24 hours or 60°C for 1 hour | Significant degradation observed; multiple degradation products formed |
| Alkaline Hydrolysis | Expose to 0.1N NaOH at room temperature for 24 hours or 60°C for 1 hour | Moderate to significant degradation depending on temperature |
| Oxidative Stress | Treat with 3% H₂O₂ at room temperature for 24 hours | Moderate degradation observed |
| Thermal Stress | Solid state: Heat at 105°C for 1-2 weeks | Minimal degradation in solid state |
| Photolytic Stress | Expose to UV light (Option 2 of ICH Q1B) for 1-2 weeks | Minimal degradation observed |
Recent studies using UPLC-QTof-MS have revealed that this compound is particularly labile under hydrolytic stress conditions compared to dry heat and photolytic conditions. A total of nine degradation products have been identified and characterized through these forced degradation studies. The structural elucidation of these degradation products was achieved through accurate mass measurement and MS/MS fragmentation patterns, providing insight into the degradation pathways of this compound [3].
The synthesis of this compound involves multiple steps, each potentially introducing process-related impurities. The key impurities that must be monitored include [1] [4]:
These impurities represent potential starting materials, intermediates, by-products, and degradation products that may be present in the drug substance. The developed HPLC method should adequately separate all these impurities from the main peak and from each other, with resolution not less than 2.0 between any two adjacent peaks [1].
The HPLC method for this compound impurity analysis must be validated according to ICH guidelines Q2(R1) to demonstrate its suitability for intended use. The following validation characteristics should be established [2].
Table 3: Method Validation Parameters for this compound Impurity Method
| Parameter | Protocol | Acceptance Criteria |
|---|---|---|
| Specificity | Inject individual impurities and forced degradation samples | No interference with main peak; Peak purity > 0.999 |
| Linearity | Prepare impurity standards at 5 concentration levels from LOQ to 150% of specification | Correlation coefficient (r²) > 0.99 |
| Accuracy | Spike impurities at 3 levels (50%, 100%, 150% of specification) | Recovery 80-120% for each impurity |
| Precision | Repeatability: 6 injections of standard solution | RSD ≤ 5.0% |
| LOQ | Signal-to-noise ratio of 10:1 | S/N ≥ 10; RSD ≤ 10.0% for precision at LOQ |
| LOD | Signal-to-noise ratio of 3:1 | S/N ≥ 3 |
| Robustness | Deliberate variations in flow rate, temperature, pH, and mobile phase composition | Method remains unaffected by small variations |
The method has been demonstrated to be specific through peak purity assessments using photodiode array detection, confirming that the this compound peak is homogenous and free from co-eluting impurities. Linearity has been established for impurities in the range of 0.12-0.90 μg/mL with correlation coefficients greater than 0.99. Accuracy has been verified between 80-120% across the specified range, and precision data shows relative standard deviation of ≤5.0% for system precision and ≤10.0% for method precision [2].
During method implementation, analysts may encounter various challenges that affect chromatographic performance. The following troubleshooting guide addresses common issues:
When transferring the method between laboratories or instruments, a comparative study should be conducted to verify equivalent performance. Key parameters to compare include retention times, resolution between critical pairs, tailing factors, and impurity quantification in representative samples. Any significant differences should be investigated and addressed through minor method adjustments or additional training.
The following diagram illustrates the complete experimental workflow for the HPLC analysis of this compound impurities, from sample preparation to data analysis:
The HPLC method described in this document provides a robust, specific, and accurate approach for the analysis of this compound impurities. The method has been comprehensively validated according to ICH guidelines and demonstrates excellent performance characteristics for the separation and quantification of process-related impurities and degradation products. The forced degradation studies provide insight into the stability characteristics of this compound and confirm the stability-indicating nature of the method.
Implementation of this method in quality control laboratories will support the ongoing monitoring and control of this compound quality, ensuring the safety and efficacy of pharmaceutical products containing this important anticancer agent. Regular monitoring of method performance and adherence to the described protocols will ensure consistent and reliable results throughout the product lifecycle.
Lenvatinib is an orally available multi-targeted tyrosine kinase inhibitor that suppresses vascular endothelial growth factor receptors (VEGFR1-3), fibroblast growth factor receptors (FGFR1-4), platelet-derived growth factor receptor alpha (PDGFRα), RET, and KIT, thereby inhibiting tumor angiogenesis and cancer cell proliferation [1]. The drug has received FDA approval for treating radioactive iodine-refractory differentiated thyroid cancer (DTC), unresectable hepatocellular carcinoma (HCC), advanced renal cell carcinoma (RCC), and advanced endometrial carcinoma [1]. Therapeutic Drug Monitoring (TDM) of lenvatinib is clinically significant as studies have demonstrated correlations between plasma concentrations and both efficacy and toxicity. For instance, the optimal trough concentration for thyroid cancer patients is expected to be between 42 and 88 ng/mL for optimal response, with potential toxicity above 88 ng/mL [2]. Similarly, for hepatocellular carcinoma, the target trough concentration range of 36.8–71.4 ng/mL is associated with maintained disease control and reduced toxicity [2]. This document provides detailed application notes and protocols for the reliable quantification of lenvatinib in human plasma using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which is essential for supporting clinical trials, pharmacokinetic studies, and TDM.
A significant inter-laboratory cross-validation study was conducted to support global clinical trials of lenvatinib. In this study, seven distinct LC-MS/MS bioanalytical methods were developed and validated across five independent laboratories [3] [4]. Each method was validated according to established bioanalytical guidelines before the cross-validation phase. The cross-validation demonstrated that all methods produced comparable results, with the accuracy of quality control (QC) samples within ±15.3% and the percentage bias for clinical study samples within ±11.6% [3] [4]. These findings confirm that lenvatinib concentrations in human plasma can be accurately compared across different laboratories and clinical studies, ensuring data consistency in multi-center trials [3] [4].
The following table summarizes the key parameters of the different methods used in the cross-validation study:
Table 1: Summary of LC-MS/MS Methods for Lenvatinib Quantification from Inter-Laboratory Study
| Laboratory (Region) | Method Code | Assay Range (ng/mL) | Internal Standard (IS) | Sample Extraction Method & Volume | Extraction Volume | Chromatography Column |
|---|---|---|---|---|---|---|
| Asia | A | 0.1–500 | ER-227326 | Liquid-Liquid Extraction (LLE) by diethyl ether | 2.5 mL | Symmetry Shield RP8 |
| US | B | 0.25–250 | 13C6 lenvatinib | Protein Precipitation (PP) by ACN-MeOH (2:1) | 0.3 mL | Hypersil Gold |
| US | C | 0.25–250 | 13C6 lenvatinib | LLE by MTBE-IPA(7:3) with 0.1% AA | 0.75 mL | Synergi Polar-RP |
| EU | D | 0.1–100 | ER-227326 | LLE by diethyl ether | 1.5 mL | Symmetry Shield RP8 |
| Asia | E1 | 0.25–500 | ER-227326 | Solid Phase Extraction (SPE) by HLB plate | 0.4 mL | Synergi Polar-RP |
| Asia | E2 | 0.25–250 | 13C6 lenvatinib | LLE by MTBE-IPA (7:3) with 0.1% AA | 0.75 mL | Synergi Polar-RP |
| Asia | E3 | 0.25–250 | ER-227326 | SPE by MCX plate | 0.4 mL | Luna C18(2) |
Three primary sample preparation techniques have been successfully employed for extracting lenvatinib from plasma, each with its own protocol [4].
Protocol: For a 0.2 mL plasma sample, add the internal standard (e.g., ER-227326 or 13C6-lenvatinib). For extraction, add 2.5 mL of diethyl ether [4]. Vortex mix the samples thoroughly, then centrifuge to separate the phases. Transfer the organic layer to a new tube and evaporate it to dryness under a gentle stream of nitrogen or in a vacuum concentrator. Reconstitute the dry residue with 1.0 mL of a methanol-water (1:1, v/v) mixture [4] prior to LC-MS/MS analysis.
Protocol: For a 0.05 mL plasma sample, add the internal standard. Precipitate proteins by adding 0.3 mL of a chilled acetonitrile-methanol (2:1, v/v) mixture [4]. Vortex vigorously for several minutes and then centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins. Carefully collect the clear supernatant and proceed with injection, or optionally evaporate and reconstitute in a mobile phase-compatible solvent.
Protocol: For a 0.1 mL plasma sample, add the internal standard and load onto a preconditioned OASIS HLB or MCX µElution plate [5] [4]. Wash the sorbent with 200 µL of a 2% aqueous formic acid solution followed by 200 µL of 100% methanol to remove impurities [5]. Elute lenvatinib with 100 µL of a 1.25% ammonium solution (prepared from 25% aqueous ammonia and 100% methanol in a 5:95 ratio) into a collection plate [5]. The eluate can be directly injected or diluted with mobile phase.
The instrumental analysis provides the separation and detection steps critical for accurate quantification.
Liquid Chromatography Conditions:
Mass Spectrometry Conditions:
The following diagram illustrates the workflow from sample preparation to data analysis:
Determining the unbound (free) fraction of lenvatinib is critical as it is pharmacologically active.
Protocol:
This method has been validated with an LLOQ of 0.08 ng/mL in serum and 0.04 ng/mL in PBS, demonstrating high recovery and minimal non-specific binding [7].
The developed methods have been rigorously validated according to regulatory guidelines. The following table summarizes the typical validation parameters and performance data for lenvatinib LC-MS/MS assays:
Table 2: Method Validation Parameters and Performance Data
| Validation Parameter | Result / Acceptance Criteria | Reference |
|---|---|---|
| Linearity Range | 0.1 to 500 ng/mL (varies by method) | [3] [4] |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL (0.04 ng/mL for unbound in PBS) | [4] [7] |
| Accuracy (Cross-Validation) | Within ±15.3% for QC samples | [3] |
| Precision | Within acceptance criteria (±15% for accuracy and precision, ±20% at LLOQ) | [3] [6] |
| Extraction Recovery | High recovery achieved with LLE and SPE | [7] |
| Carry-over | Evaluated and found within acceptable limits | [6] |
| Stability | Stable under various conditions (bench-top, freeze-thaw) | [6] |
The validated LC-MS/MS methods have been successfully applied in various clinical and research settings:
The diagram below summarizes the key pharmacokinetic and pharmacodynamic relationships of lenvatinib:
The LC-MS/MS protocols detailed herein provide robust, sensitive, and reproducible methods for the quantification of lenvatinib in human plasma. The successful cross-validation across multiple laboratories confirms that these methods are fit-for-purpose for global clinical trials and therapeutic drug monitoring. Applying these protocols can aid in optimizing lenvatinib therapy by establishing exposure-response and exposure-toxicity relationships, ultimately contributing to improved patient outcomes.
Lenvatinib mesylate is an orally administered multikinase inhibitor that targets vascular endothelial growth factor receptors (VEGFR1-3), fibroblast growth factor receptors (FGFR1-4), platelet-derived growth factor receptor α (PDGFRα), RET, and KIT signaling pathways. This broad-spectrum molecular targeting approach enables the compound to exert potent anti-angiogenic and anti-tumor activity across multiple cancer types, including differentiated thyroid cancer, hepatocellular carcinoma, renal cell carcinoma, and endometrial carcinoma. The drug was initially approved by the U.S. Food and Drug Administration in 2015 for the treatment of radioactive iodine-refractory differentiated thyroid cancer and has since received additional indications for hepatocellular carcinoma (in 2018) and advanced endometrial carcinoma (in 2021).
The pharmacokinetic profile of lenvatinib demonstrates relatively rapid absorption with a time to maximum concentration (T~max~) of 1-4 hours, extensive distribution with high plasma protein binding (97.9-98.6%), and a terminal half-life of approximately 28 hours, supporting once-daily dosing. Lenvatinib undergoes hepatic metabolism primarily via CYP3A4 enzymes and aldehyde oxidase, producing several metabolites including the active metabolites descyclopropyl lenvatinib (M1) and O-demethyl lenvatinib hydrochloride (M2), and the inactive metabolite lenvatinib N-oxide (M3). Understanding the disposition characteristics of both the parent drug and its metabolites is essential for comprehending the pharmacological activity and potential toxicities associated with lenvatinib therapy [1] [2].
Therapeutic drug monitoring (TDM) of lenvatinib has emerged as a valuable strategy for optimizing clinical outcomes, particularly given the established exposure-response relationships and narrow therapeutic index of the drug. Recent studies have identified potential therapeutic thresholds, with Hata and colleagues reporting that hepatocellular carcinoma patients achieving trough concentrations (C~min~) above 42.68 ng/mL demonstrated significantly improved objective response rates compared to those with lower drug exposure. Additionally, Nagahama et al. identified a potential toxicity threshold of 88 ng/mL in Japanese patients with differentiated thyroid cancer, highlighting the importance of maintaining drug concentrations within an optimal therapeutic range [3]. These findings underscore the critical need for robust, sensitive, and validated bioanalytical methods to support both clinical therapeutics and drug development programs.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the predominant analytical technique for the quantification of lenvatinib in biological matrices due to its superior sensitivity, selectivity, and throughput capabilities. The development of bioanalytical methods for lenvatinib presents several technical challenges, including the need for efficient extraction from biological matrices, chromatographic resolution from potentially interfering substances, and sensitive detection despite extensive protein binding. Multiple research groups have developed and validated LC-MS/MS methods addressing these challenges through various approaches to sample preparation, chromatographic separation, and mass spectrometric detection [4] [3].
The mass spectrometric detection of lenvatinib typically employs positive electrospray ionization (ESI+) followed by multiple reaction monitoring (MRM) to enhance specificity. The most commonly monitored transition for lenvatinib is from the precursor ion m/z 427.2 to the product ion m/z 370.2, though alternative fragments may be used to confirm identity or avoid interference. Internal standardization represents a critical component of reliable quantification, with methods utilizing either structural analogs (e.g., ER-227326) or stable isotope-labeled compounds (e.g., ^13^C~6~-lenvatinib or LENVA-D4) to correct for variability in sample preparation and ionization efficiency. The use of stable isotope-labeled internal standards generally provides superior analytical performance due to nearly identical physicochemical properties and extraction efficiencies compared to the analyte of interest [4] [3].
Protein Precipitation: Protein precipitation (PP) represents the simplest and fastest approach for sample clean-up, typically employing organic solvents such as acetonitrile or methanol, sometimes in combination. Zanchetta et al. developed a PP method using acidified methanol with 0.1% formic acid containing the internal standard LENVA-D4, achieving high recovery (≥95.6%) with minimal matrix effects (CV% ≤2.8%). This approach offers advantages in throughput and simplicity, making it particularly suitable for clinical therapeutic drug monitoring applications where rapid turnaround is essential. The direct injection of supernatants following centrifugation further simplifies the workflow, though some methods may incorporate an additional evaporation and reconstitution step to enhance sensitivity or improve chromatographic performance [3].
Liquid-Liquid Extraction: Liquid-liquid extraction (LLE) techniques provide superior sample clean-up compared to protein precipitation, effectively reducing matrix effects and concentrating the analyte to enhance sensitivity. Various organic solvent systems have been successfully employed for lenvatinib extraction, including diethyl ether, methyl tert-butyl ether with isopropanol (7:3, v/v) containing 0.1% acetic acid, and ethyl acetate-hexane mixtures. The method developed by Mano and Kusano utilized LLE with diethyl ether, achieving an impressive recovery of 95.8-100.8% for lenvatinib from human serum. This extraction efficiency is particularly notable given the extensive protein binding of lenvatinib, demonstrating the effectiveness of LLE in disrupting drug-protein interactions and transferring the analyte to the organic phase [5] [4].
Solid Phase Extraction: Solid phase extraction (SPE) provides an alternative approach that combines efficient clean-up with the potential for automation, utilizing various sorbent chemistries including hydrophilic-lipophilic balanced (HLB) and mixed-mode cation exchange (MCX) phases. Method E1 in the inter-laboratory comparison study employed SPE using an HLB plate with elution by 0.2 mM ammonium acetate in acetonitrile with 1% formic acid, while method E3 utilized an MCX plate with elution by 5% NH~4~OH in ACN/water (75:25, v/v). Although SPE typically involves more complex procedures and higher costs compared to alternative techniques, it offers advantages in reducing ion suppression and handling smaller sample volumes, which can be particularly beneficial when analyzing pediatric samples or other volume-limited matrices [4].
Table 1: Comparison of LC-MS/MS Methods for Lenvatinib Quantification in Human Plasma
| Reference | Extraction Method | Sample Volume (μL) | Linear Range (ng/mL) | LLOQ (ng/mL) | Retention Time (min) | Runtime (min) |
|---|---|---|---|---|---|---|
| Zanchetta et al., 2021 [3] | Protein precipitation | 5 | 0.50-2000 | 0.50 | ~2.5 | 4 |
| Mano & Kusano, 2015 [5] | Liquid-liquid extraction | 200 | 0.08-100 | 0.08 | NR | NR |
| Dubbelman et al., 2012 [6] | Protein precipitation + evaporation | 250 | 0.25-50 | 0.25 | NR | 21 |
| Srikanth et al., 2020 | Liquid-liquid extraction | 200 | 0.0102-0.5016 | 0.0102 | 4.508 | 8 |
| Method A [4] | LLE (diethyl ether) | 200 | 0.1-500 | 0.10 | NR | NR |
| Method B [4] | PP (ACN-MeOH, 2:1) | 50 | 0.25-250 | 0.25 | NR | NR |
The comparability of bioanalytical data across different laboratories and studies is essential for the global development of pharmaceutical compounds, particularly when pooling data from multiple clinical trials or transitioning between methods during the drug development lifecycle. An inter-laboratory cross-validation study conducted across five bioanalytical laboratories demonstrated the robustness and transferability of lenvatinib quantification methods [4] [6]. In this comprehensive evaluation, seven distinct LC-MS/MS methods were developed and validated according to regulatory guidelines, employing different sample preparation techniques, chromatographic conditions, and mass spectrometric parameters. Despite these methodological differences, all assays demonstrated comparable performance when analyzing quality control samples and clinical study samples with blinded concentrations.
The cross-validation study revealed that the accuracy for quality control samples across all participating laboratories was within ±15.3% of the nominal concentrations, while the percentage bias for clinical study samples was within ±11.6%. These results confirm that lenvatinib concentrations determined in human plasma can be reliably compared across different laboratories and clinical studies, supporting the pooling of pharmacokinetic data from global development programs. The success of this cross-validation effort demonstrates that multiple methodological approaches can yield equivalent results when properly validated, providing flexibility in method selection based on available equipment, expertise, and specific application requirements [4].
Bioanalytical method validation for lenvatinib follows international regulatory guidelines established by the U.S. Food and Drug Administration (FDA), European Medicines Agency (EMA), and other regulatory bodies. These guidelines define comprehensive requirements for assessing key validation parameters including selectivity, sensitivity, accuracy, precision, matrix effects, recovery, and stability. The method developed by Zanchetta et al. demonstrated excellent precision with intra- and inter-day coefficient of variation (CV) values ≤11.3% across the quantification range, while accuracy ranged from 96.3% to 109.0% of nominal values. The lower limit of quantification (LLOQ) was established at 0.50 ng/mL with a signal-to-noise ratio >21:1, providing adequate sensitivity for monitoring trough concentrations during therapeutic drug monitoring [3].
Stability assessment represents a critical component of method validation, ensuring that analyte integrity is maintained throughout sample collection, processing, storage, and analysis. Comprehensive stability evaluations for lenvatinib methods have included short-term temperature stability (bench-top stability), long-term frozen storage stability, freeze-thaw stability, and processed sample stability in the autosampler. The validated method described by Zanchetta et al. demonstrated that lenvatinib remains stable in plasma through at least three freeze-thaw cycles, for 24 hours at room temperature, and for 48 hours in the autosampler at 10°C. Additionally, stock solution stability was confirmed for up to 36 months when stored at -20°C, supporting the long-term usability of reference standards [3].
Table 2: Validation Parameters for Lenvatinib Bioanalytical Methods
| Validation Parameter | Acceptance Criteria | Method A [4] | Method Zanchetta et al. [3] | Method Mano & Kusano [5] |
|---|---|---|---|---|
| Accuracy (%) | 85-115% (LLOQ: 80-120%) | Within ±15% | 96.3-109.0% | 95.8-100.8% |
| Precision (CV%) | ≤15% (LLOQ: ≤20%) | NR | ≤11.3% | ≤7.4% |
| LLOQ (ng/mL) | S/N ≥5 | 0.10 | 0.50 | 0.08 (serum) |
| Linear Range (ng/mL) | R^2^ ≥0.99 | 0.1-500 | 0.50-2000 | 0.08-100 |
| Matrix Effect (CV%) | ≤15% | NR | ≤2.8% | NR |
| Recovery (%) | Consistent and reproducible | NR | ≥95.6% | 95.8-100.8% |
| Carryover | ≤20% of LLOQ | NR | <20% of LLOQ | NR |
Diagram 1: Bioanalytical Method Development and Validation Workflow for Lenvatinib
Materials and Reagents: Lenvatinib reference standard (purity ≥98%), internal standard (LENVA-D4 or ER-227326), drug-free human plasma with K2-EDTA or heparin as anticoagulant, LC-MS grade methanol, acetonitrile, and formic acid, type I ultrapure water (18.2 MΩ·cm resistance), DMSO for stock solution preparation.
Stock Solution Preparation:
Sample Extraction Procedure (Protein Precipitation):
Alternative Extraction Procedures:
Chromatographic Conditions:
Mass Spectrometric Conditions:
System Suitability Test: Before each analytical run, perform system suitability testing by injecting:
For analytical runs to be considered valid, specific acceptance criteria must be met based on regulatory guidelines. Calibration standards should demonstrate linearity across the validated range with a correlation coefficient (r) of ≥0.99 using weighted (1/x or 1/x^2^) linear regression. At least 75% of calibration standards, including the LLOQ, must meet accuracy criteria of ±15% deviation from nominal values (±20% for LLOQ). The quality control samples analyzed in duplicate at low, medium, and high concentrations must demonstrate accuracy within ±15% of nominal values for at least 67% of QCs, with at least 50% at each concentration level meeting this criterion. The precision across QC samples should not exceed 15% CV [3].
Carryover evaluation is essential to ensure that samples with high concentrations do not affect the quantification of subsequent samples. The acceptance criterion for carryover typically requires that the response in a blank sample injected after a high concentration sample (upper limit of quantification) is less than 20% of the LLOQ response. Additionally, internal standard response should be consistent throughout the analytical run, with significant deviations (>50% change from average response) potentially indicating ionization suppression or other technical issues that may require investigation and potentially repeat analysis [3].
The validated bioanalytical methods for lenvatinib have been successfully applied to clinical pharmacokinetic studies and therapeutic drug monitoring. Population pharmacokinetic analysis based on pooled data from 15 clinical studies demonstrated that lenvatinib pharmacokinetics are best described by a three-compartment model with linear elimination and simultaneous first- and zero-order absorption. The population mean value for lenvatinib apparent clearance (CL/F) was 6.56 L/h with moderate interindividual variability (25.5% CV). The analysis identified several statistically significant covariates affecting lenvatinib clearance, including body weight, liver function markers (alkaline phosphatase and albumin), and concomitant administration of CYP3A4 inducers or inhibitors. However, the magnitude of these effects was considered insufficient to warrant dose adjustments in the product labeling [1].
Therapeutic drug monitoring of lenvatinib has emerged as a valuable strategy for optimizing clinical efficacy while minimizing toxicities. The method developed by Zanchetta et al. has been successfully applied to measure lenvatinib concentrations in plasma samples from cancer patients, covering the concentration range achievable across different dosing regimens (4-24 mg daily). The established therapeutic range for lenvatinib includes a potential efficacy threshold of 42.68 ng/mL (C~min~) for hepatocellular carcinoma and a potential toxicity threshold of 88 ng/mL for differentiated thyroid cancer. These thresholds highlight the importance of maintaining drug concentrations within an optimal range and demonstrate the clinical utility of validated bioanalytical methods for supporting personalized treatment approaches [3].
Diagram 2: Lenvatinib Bioanalytical Procedure from Sample Collection to Data Application
The comprehensive validation of bioanalytical methods for the quantification of lenvatinib in human plasma has followed established regulatory guidelines and demonstrated robust performance across multiple laboratories and methodological approaches. The cross-validation study involving five independent laboratories confirmed that lenvatinib concentrations can be reliably compared across different clinical studies, supporting the pooling of pharmacokinetic data from global development programs. The LC-MS/MS methods developed for lenvatinib quantification have addressed various analytical challenges through optimized sample preparation techniques, chromatographic conditions, and mass spectrometric detection parameters, resulting in methods with adequate sensitivity, precision, and accuracy for supporting clinical therapeutics and drug development activities.
The application of these validated methods to therapeutic drug monitoring and pharmacokinetic studies has provided valuable insights into the exposure-response relationships of lenvatinib, enabling the proposal of preliminary therapeutic ranges for optimizing clinical outcomes. The continued refinement of these bioanalytical methods, including the recent development of approaches for simultaneously quantifying lenvatinib and its major metabolites, will further enhance our understanding of the complex pharmacokinetic-pharmacodynamic relationships of this multikinase inhibitor. As the clinical use of lenvatinib continues to expand across multiple oncological indications, these validated bioanalytical methods will play an increasingly important role in supporting personalized treatment approaches and optimizing the benefit-risk profile for cancer patients.
Lenvatinib is an orally administered multikinase inhibitor that targets vascular endothelial growth factor receptors (VEGFR1-3), fibroblast growth factor receptors (FGFR1-4), platelet-derived growth factor receptor alpha (PDGFRα), KIT, and RET. It is clinically approved for the treatment of radioactive iodine-refractory differentiated thyroid cancer, advanced renal cell carcinoma, and unresectable hepatocellular carcinoma. The drug exerts its antitumor effects through dual mechanisms comprising anti-angiogenic activity via VEGFR inhibition and direct antitumor activity through FGFR signaling blockade. Despite its clinical efficacy, lenvatinib faces challenges related to poor aqueous solubility under physiological conditions, low oral bioavailability, and significant side effects including hypertension, diarrhea, fatigue, and decreased appetite.
UV spectrophotometric analysis represents a fundamental analytical technique for the quantification and characterization of lenvatinib in both bulk and pharmaceutical dosage forms. This technique leverages the inherent chromophoric properties of lenvatinib, which contains conjugated aromatic systems that absorb strongly in the ultraviolet region. The molecular structure of lenvatinib features quinoline and phenol derivatives that contribute to its characteristic UV absorption profile, making it amenable to spectrophotometric analysis without the need for complex derivatization. The development of robust UV spectrophotometric methods is essential for pharmaceutical quality control, enabling identity testing, assay determination, impurity profiling, and dissolution testing in accordance with regulatory requirements set forth by agencies such as the FDA and ICH.
Lenvatinib possesses distinct physicochemical properties that influence its analytical behavior and method development. The drug's molecular structure contains multiple aromatic rings and heteroatoms that contribute to its UV absorption characteristics, with documented maximum absorbance occurring at approximately 240 nm in methanol solutions. The extinction coefficient of lenvatinib has been determined as 72,350 M⁻¹cm⁻¹ in methanol at 241 nm, though this value undergoes modification when the drug is complexed within delivery systems such as cyclodextrin polymers, decreasing to 62,100 M⁻¹cm⁻¹ at 245 nm due to molecular encapsulation and environmental changes within the host matrix.
Table 1: Fundamental Properties of Lenvatinib Relevant to Spectrophotometric Analysis
| Property | Description | Analytical Significance |
|---|---|---|
| Chemical Formula | C₂₁H₁₉ClN₄O₄ | Determines molecular weight and structural features affecting solubility |
| Molecular Weight | 426.86 g/mol | Essential for preparation of standard solutions and concentration calculations |
| pKa | Not fully characterized | Impacts ionization state and spectral shifts under different pH conditions |
| Log P | High lipophilicity | Affects solubility in various solvents and choice of extraction methods |
| Protein Binding | 98-99% | May complicate biological sample analysis without proper protein precipitation |
| Major λmax | 240 nm (in methanol) | Primary analytical wavelength for zero-order spectrophotometric methods |
The solvent environment significantly influences the spectral properties of lenvatinib, with polar solvents such as methanol and water being commonly employed in UV spectrophotometric analysis. Methanol has been established as the preferred solvent for standard and sample preparation due to its ability to effectively dissolve lenvatinib while providing transparent UV windows in the relevant spectral regions. The derivative spectrophotometry approach leverages the fact that first-order derivative spectra exhibit a different wavelength maximum (253 nm) compared to zero-order spectra, providing an alternative analytical method that enhances selectivity particularly in the presence of potentially interfering excipients or degradation products.
Recent studies have established and validated both zero-order and first-order derivative UV spectrophotometric methods for the quantification of lenvatinib in pharmaceutical dosage forms. These methods have been developed in accordance with International Council for Harmonisation (ICH) guidelines and demonstrate excellent performance characteristics for routine analytical applications. The zero-order method utilizes the native absorption spectrum of lenvatinib with quantification at 240 nm, while the first-order derivative method employs the peak-to-zero measurement at 253 nm, effectively minimizing potential background interference from formulation excipients or minor degradation products.
Table 2: Validation Parameters for UV Spectrophotometric Methods of Lenvatinib Analysis
| Validation Parameter | Zero-Order Method | First-Order Derivative Method |
|---|---|---|
| Analytical Wavelength | 240 nm | 253 nm |
| Linearity Range | 1-5 μg/mL | 1-5 μg/mL |
| Limit of Detection (LOD) | 0.017 μg/mL | 0.165 μg/mL |
| Limit of Quantification (LOQ) | 0.052 μg/mL | 0.500 μg/mL |
| Precision (%RSD) | <2% (intra-day & inter-day) | <2% (intra-day & inter-day) |
| Accuracy (% Recovery) | 98-102% | 98-102% |
| Solution Stability | Stable in methanol for 24 hours | Stable in methanol for 24 hours |
The linearity range of 1-5 μg/mL for both methods has been demonstrated through correlation coefficients (r²) exceeding 0.999, indicating excellent proportional relationship between concentration and absorbance across the validated range. Precision studies evaluating both intra-day (repeatability) and inter-day (intermediate precision) variations yielded %RSD values below 2%, confirming the reproducibility of the methods. Accuracy assessments conducted through recovery studies at multiple concentration levels demonstrated mean recoveries between 98-102%, validating the trueness of the methods for quantitative analysis of lenvatinib in pharmaceutical formulations.
Stock solution preparation: Accurately weigh 10 mg of lenvatinib reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with analytical grade methanol to obtain a primary stock solution of concentration 1000 μg/mL.
Working standard solutions: Pipette appropriate volumes of the stock solution (0.1 mL, 0.2 mL, 0.3 mL, 0.4 mL, and 0.5 mL) into separate 10 mL volumetric flasks. Dilute to volume with methanol to obtain working standards of 1, 2, 3, 4, and 5 μg/mL, respectively.
Sample preparation from capsules: Carefully open not less than 20 capsules and mix the contents. Accurately weigh powder equivalent to 10 mg of lenvatinib and transfer to a 10 mL volumetric flask. Add approximately 7 mL of methanol, sonicate for 15 minutes with occasional shaking, and dilute to volume with methanol. Filter through a 0.45 μm membrane filter, discarding the first 1 mL of filtrate. Further dilute the filtered solution appropriately with methanol to obtain sample solutions within the working concentration range.
Zero-order method: Scan the standard and sample solutions against methanol blank in the UV range of 200-400 nm using a 1 cm quartz cell. Record the absorbance at 240 nm. Construct a calibration curve by plotting absorbance against concentration of standard solutions and determine the regression equation. Calculate the drug content in sample solutions using the regression equation.
First-order derivative method: Using the same instrumental setup, obtain the first-order derivative spectra with a wavelength interval (Δλ) of 4 nm and scaling factor of 10. Measure the peak-to-zero amplitude at 253 nm. Construct the calibration curve using these measurements for standard solutions and determine the regression equation. Calculate the drug content in sample solutions using the corresponding regression equation.
Method validation: Perform system suitability testing by analyzing six replicates of standard solution and determine the %RSD of absorbance measurements. Validate the methods for precision (intra-day and inter-day), accuracy (recovery studies), specificity (in presence of excipients), and robustness (deliberate variations in wavelength and analytical solvent).
The development of supramolecular nanoassemblies represents an innovative approach to enhance the aqueous solubility and therapeutic efficacy of lenvatinib. Recent research has demonstrated the successful encapsulation of lenvatinib within a β-cyclodextrin branched polymer (PolyCD) together with a nitric oxide photodonor based on a rhodamine antenna (RD-NO). This ternary supramolecular complex exhibits a diameter of approximately 55 nm and significantly improves the solubility of both poorly water-soluble components. The formation of this nanoassembly was confirmed through comprehensive characterization techniques including dynamic light scattering, UV-Vis spectroscopy, and fluorescence spectroscopy.
The photophysical properties of the nanoassembly reveal enhanced efficiency of nitric oxide photorelease and intensified red fluorescence of RD-NO when encapsulated within the polymeric host. Importantly, Förster Resonance Energy Transfer experiments demonstrated that despite sharing the same polymeric host, lenvatinib and RD-NO are confined to different compartments, preventing intermolecular photoinduced processes that could lead to drug decomposition. Biological evaluation against HEP-G2 hepatocarcinoma cell lines demonstrated that the moderate cell mortality induced by the ternary complex in the dark increased significantly upon irradiation with visible green light, suggesting a synergistic effect between the photogenerated nitric oxide and the chemotherapeutic activity of lenvatinib.
Advanced nanoparticulate delivery systems have been engineered to combine lenvatinib with photodynamic therapy agents for synergistic cancer treatment. One such system incorporates lenvatinib with halogenated boron-dipyrromethene (BODIPY) photosensitizers, which self-assemble into nanoparticles and are further encapsulated with Pluronic F127 to improve aqueous stability. These LBPNPs (LBBr2 NPs and LBCl2 NPs) exhibit characteristic absorption peaks at 560.5 nm and 574.5 nm, respectively, with red-shifted absorption compared to free BODIPY components due to the π-π stacking interactions within the nanoparticle core.
The drug loading capacity of these nanoparticles was calculated to be 11.8% and 10.2% for LBBr2 NPs and LBCl2 NPs, respectively. The system demonstrates pH-responsive behavior, with accelerated release of lenvatinib (reaching 88.5% and 82.4% for the two nanoparticle types) under weakly acidic conditions (pH 5.0) that mimic the tumor microenvironment. This intelligent release profile enhances the targeting specificity while reducing systemic exposure. When evaluated in Hep3B and Huh7 liver cancer cells, the nanoparticles effectively internalized and released their payload in response to the acidic environment of tumor cells, resulting in significantly enhanced cytotoxicity compared to free lenvatinib alone, particularly upon laser irradiation that activates the photodynamic component.
Lenvatinib exerts its antitumor effects through multikinase inhibition that simultaneously targets angiogenic pathways and direct oncogenic signaling. The drug functions as a potent inhibitor of vascular endothelial growth factor receptors (VEGFR1-3), which are primary drivers of tumor angiogenesis. Additionally, it targets fibroblast growth factor receptors (FGFR1-4), platelet-derived growth factor receptor alpha (PDGFRα), KIT, and RET, thereby disrupting multiple signaling cascades essential for tumor growth, survival, and metastasis.
The following diagram illustrates the key signaling pathways inhibited by lenvatinib and their roles in tumor biology:
Structural analyses have revealed that lenvatinib adopts a distinct binding mode characterized by rapid association kinetics and relatively slow dissociation from its primary target VEGFR2. Crystallography studies demonstrate that lenvatinib binds to the ATP-binding site of VEGFR2 with the quinoline moiety functioning as an ATP mimetic, while the cyclopropane ring extends into a neighboring region. Unlike type II inhibitors such as sorafenib that induce a DFG-out conformation, lenvatinib binds to VEGFR2 in a DFG-in conformation, which contributes to its unique kinetic profile and potent inhibitory activity with a dissociation constant (Kd) of 2.1 nM.
The following workflow diagram outlines the integrated experimental approach for UV spectrophotometric analysis of lenvatinib in pharmaceutical formulations:
UV spectrophotometric methods for pharmaceutical analysis must adhere to stringent regulatory requirements to ensure the safety, efficacy, and quality of drug products. The United States Food and Drug Administration (FDA) mandates that pharmaceutical manufacturers demonstrate compliance with identity, strength, quality, and purity standards through validated analytical methods. For lenvatinib formulations, UV spectrophotometry serves as a key technique for identity testing (confirming the labeled drug substance), assay determination (verifying the quantity matches the labeled amount), and impurity profiling (detecting potential degradation products).
The Center for Drug Evaluation and Research (CDER), a division of the FDA, has established specific guidelines for spectrophotometric method validation that include assessments of accuracy, precision, specificity, detection limit, quantitation limit, linearity, range, and robustness. Additionally, dissolution testing using UV spectrophotometry is critical for establishing the release characteristics of lenvatinib from solid oral dosage forms, ensuring that the drug is properly liberated for absorption. The validated methods described herein for lenvatinib analysis fulfill these regulatory expectations through comprehensive validation protocols that demonstrate linearity across the concentration range of 1-5 μg/mL, precision with %RSD values below 2%, and accuracy with recoveries of 98-102%, making them suitable for quality control applications in regulated environments.
UV spectrophotometric methods provide robust, accurate, and cost-effective approaches for the quantitative analysis of lenvatinib in pharmaceutical dosage forms. The zero-order and first-order derivative methods detailed in this application note enable reliable quantification with excellent precision and accuracy, fulfilling quality control requirements for identity, assay, and dissolution testing. The advanced applications of UV spectrophotometry in characterizing supramolecular nanoassemblies and nanoparticulate systems highlight its versatility in formulation development and drug delivery optimization. As research continues to advance lenvatinib-based combination therapies and novel delivery strategies, UV spectrophotometry will remain an indispensable analytical tool for pharmaceutical scientists engaged in the development and quality assurance of this important anticancer therapeutic.
This compound is a novel multi-kinase inhibitor targeting vascular endothelial growth factor receptors (VEGFR1-3), fibroblast growth factor receptors (FGFR1-4), platelet-derived growth factor receptor alpha (PDGFRα), RET, and KIT signaling pathways. Approved for the treatment of radioactive iodine-refractory differentiated thyroid cancer, hepatocellular carcinoma, and in combination with everolimus for advanced renal cell carcinoma, this therapeutic agent demands rigorous quality control to ensure patient safety and efficacy. The development of robust stability-indicating methods for this compound is particularly crucial due to its recent market introduction and the potential formation of degradation products under various stress conditions that may impact therapeutic performance.
The forced degradation behavior of pharmaceutical compounds provides critical insights into their stability profiles and helps establish appropriate storage conditions and shelf life. For this compound, comprehensive degradation studies using advanced analytical techniques have revealed significant susceptibility to hydrolytic degradation, with relative stability under thermal and photolytic conditions. These findings underscore the importance of implementing chromatographic methods capable of separating and quantifying both the active pharmaceutical ingredient and its potential impurities or degradation products. The application of Quality by Design (QbD) principles in method development further enhances the robustness and reliability of these analytical procedures, ensuring consistent performance throughout the drug product lifecycle.
Multiple RP-HPLC methods have been developed and validated for the analysis of this compound in bulk drug substances and pharmaceutical dosage forms. These methods employ different chromatographic conditions optimized for specific applications, including assay determination, related substances testing, and stability studies. The fundamental parameters across these methods include varying stationary phases, mobile phase compositions, and detection wavelengths to achieve optimal separation, sensitivity, and efficiency.
Table 1: Comparison of Reported RP-HPLC Methods for this compound
| Method Reference | Column | Mobile Phase Composition | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (min) | Application |
|---|---|---|---|---|---|---|
| Temgire (2021) [1] | Inert Sustain C18 (250 × 4.6 mm, 5 μm) | Water:ACN:TFA (60:40:0.1, v/v) | 0.8 | 241 | 4.15 | Capsule dosage form |
| Swain et al. (2023) [2] | Kromasil C18 (150 × 4.6 mm, 3.5 μm) | Ammonium acetate (pH 6.5):ACN (45:55, v/v) | 0.8 | 309 | Not specified | Forced degradation studies |
| Journal of Chemical and Pharmaceutical Research (2015) [3] | Kromasil C18 (250 × 4.6 mm, 5 μm) | 0.01M Ammonium acetate (pH 3.5):Methanol (30:70, v/v) | 1.0 | 309 | 3.73 | Bulk and dosage form |
| Panigrahi et al. (2016) [4] | YMC C18 (150 × 4.6 mm, 5 μm) | Water:Methanol (30:70, v/v) | 0.6 | 240 | Not specified | Pharmaceutical dosage form |
The selection of chromatographic conditions depends on the specific analytical requirements. For instance, the method employing a mixture of water, acetonitrile, and trifluoroacetic acid (60:40:0.1% v/v) demonstrated excellent system suitability parameters with theoretical plates exceeding 8000 and a tailing factor of 1.25 for lenvatinib [1]. The use of acid modifiers such as trifluoroacetic acid and buffer systems at different pH values highlights the importance of mobile phase optimization to control ionization and improve peak shape, particularly for the determination of related substances where resolution of multiple components is critical.
The following protocol outlines a specific, validated method for the quantification of lenvatinib in capsule dosage forms [1]:
The method should be validated according to ICH Q2(R1) guidelines [3] [1] with the following parameters:
Table 2: System Suitability Requirements for this compound HPLC Methods
| Parameter | Acceptance Criteria | Typical Results |
|---|---|---|
| Theoretical plates (N) | >2000 | 8143 [1] |
| Tailing factor (T) | ≤2.0 | 1.25 [1] |
| Relative standard deviation (RSD) | ≤2.0% | 0.08% [1] |
| Retention time RSD | ≤1.0% | 0.05% [1] |
The application of Quality by Design (QbD) principles to RP-HPLC method development for this compound involves a systematic approach to understanding the method operating space and its impact on critical analytical attributes. A recent study employing a Box-Behnken design (BBD) optimized the separation of lenvatinib in combination with biochanin A, demonstrating the power of statistical optimization in chromatographic method development [5].
The QbD approach begins with defining the analytical target profile (ATP), which for lenvatinib related substances method includes parameters such as resolution from nearest impurity (>2.0), tailing factor (<1.5), and theoretical plate count (>2000). Critical method parameters typically include mobile phase composition, pH, flow rate, and column temperature. Through experimental design, the relationship between these parameters and critical quality attributes is modeled to identify the method operable design region (MODR), within which method adjustments can be made without requiring revalidation.
The optimized method developed through QbD principles demonstrated excellent performance characteristics with peak resolution of 6.70 ± 0.006, tailing factor of 1.17 ± 0.021 for lenvatinib, and theoretical plates number >2000 [5]. This systematic approach enhances method robustness, providing greater confidence in method performance throughout the product lifecycle and reducing the risk of method failure during routine analysis.
Figure 1: QbD-Based Method Development Workflow - This diagram illustrates the systematic approach to developing robust HPLC methods using Quality by Design principles, from defining analytical targets to establishing control strategies.
Forced degradation studies provide critical information about the inherent stability characteristics of this compound and help validate the stability-indicating capability of the RP-HPLC method. A comprehensive study using UPLC-QTof-MS analysis revealed that lenvatinib is particularly labile under hydrolytic stress conditions compared to dry heat and photolytic conditions [2]. Under acidic and alkaline hydrolytic conditions, the drug substance underwent significant degradation, leading to the identification and characterization of nine degradation products.
The degradation pathways primarily involve the hydrolysis of the ureido moiety, cyclopropane ring opening, and oxidative changes. The most prevalent degradation products included descyclopropyl lenvatinib (formed through cleavage of the cyclopropyl group from the ureido functionality) and lenvatinib N-oxide (resulting from oxidation of the quinoline nitrogen) [2] [6]. The structural characterization of these degradants was achieved through accurate mass measurement and fragmentation pattern analysis using high-resolution mass spectrometry.
The forced degradation study conducted under QbD principles further quantified a total of 41.17% degradants for lenvatinib, contrasting with in-silico prediction models [5]. This correlation between experimental and predicted degradation behavior underscores the value of computational tools in anticipating stability issues during early formulation development. The identification of specific degradation products informs appropriate formulation strategies and packaging configurations to mitigate degradation during storage, ultimately ensuring product quality throughout the shelf life.
Figure 2: Forced Degradation Pathways of this compound - This diagram illustrates the major degradation routes of lenvatinib under various stress conditions, showing the formation of key degradation products identified through LC-MS studies.
The comprehensive impurity profile of this compound includes both process-related impurities and degradation products, each requiring thorough characterization to understand their potential impact on drug safety and efficacy. The identified impurities span a range of structural modifications, including descyclopropyl derivatives, desamino compounds, hydroxy analogs, and various isomeric forms [6]. The structural elucidation of these impurities relies heavily on LC-MS/MS techniques with high-resolution mass accuracy, allowing for precise determination of elemental composition and fragmentation pathways.
Table 3: Characterization of Major Lenvatinib Impurities and Degradation Products
| Impurity/Degradant | CAS Number | Molecular Formula | Molecular Weight | Origin/Formation Pathway |
|---|---|---|---|---|
| Descyclopropyl Lenvatinib | 417719-51-8 [6] | C18H15ClN4O4 | 386.79 | Hydrolytic cleavage of cyclopropyl group |
| Lenvatinib N-Oxide | 1788901-86-9 [6] | C21H19ClN4O5 | 442.85 | Oxidation of quinoline nitrogen |
| Desamino Hydroxy Lenvatinib | 417717-21-6 [6] | C21H18ClN3O5 | 427.84 | Oxidative deamination with hydroxylation |
| 4-(4-Amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide | 417722-93-1 [6] | C17H14ClN3O3 | 343.77 | Hydrolytic cleavage of ureido linkage |
| 6-Cyano Lenvatinib | 1882873-21-3 [6] | C21H17ClN4O3 | 408.84 | Process-related impurity |
The toxicological significance of these impurities must be considered in accordance with ICH guidelines Q3A and Q3B, which establish qualification thresholds based on the maximum daily dose. The application of in-silico toxicity prediction tools for lenvatinib and its degradants has demonstrated the importance of conducting thorough degradation studies during drug development, as some degradants may exhibit toxicological profiles different from the parent compound [5]. This comprehensive impurity profiling not only supports regulatory submissions but also guides the process optimization to minimize the formation of critical impurities during synthesis.
The development and validation of robust RP-HPLC methods for the determination of related substances in this compound represents a critical component of quality assurance for this important anticancer therapeutic. The methods outlined in these application notes demonstrate excellent performance characteristics for the separation, identification, and quantification of lenvatinib and its potential impurities and degradation products. The application of QbD principles in method development enhances robustness and reliability, while forced degradation studies provide crucial insights into the stability characteristics of the molecule.
The comprehensive impurity profiling using advanced analytical techniques such as UPLC-QTof-MS enables thorough characterization of degradation pathways and impurity formation mechanisms. These methods are suitable for application throughout the drug product lifecycle, from formulation development to routine quality control and stability monitoring, ensuring the consistent quality, safety, and efficacy of this compound drug products. As the therapeutic applications of lenvatinib continue to expand, these analytical methods will play an increasingly important role in maintaining the highest standards of pharmaceutical quality.
Lenvatinib mesylate is a kinase inhibitor used in the treatment of various cancers. Ensuring its quality and stability requires robust analytical methods to monitor the active pharmaceutical ingredient (API) and identify potential impurities and degradation products [1]. The following protocols provide detailed methodologies for related substance analysis and forced degradation studies, which are critical for drug development and quality control.
This method is designed for the separation and quantification of process-related impurities and degradation products in this compound [2] [3].
Objective: To develop and validate a specific, accurate, and precise Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for determining related substances in this compound.
Instrumentation: HPLC system with a UV or PDA detector.
Chromatographic Conditions:
Experimental Workflow: The following diagram outlines the key steps in the related substance analysis procedure.
Forced degradation studies help identify the intrinsic stability of the drug substance and characterize degradation products [1].
Objective: To subject this compound to various stress conditions and characterize the major degradation products using a stability-indicating Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTof-MS) method.
Instrumentation: UPLC system coupled with a QTof mass spectrometer and a photodiode array (PDA) detector.
Chromatographic Conditions:
Sample Preparation for Stress Studies:
Experimental Workflow: The comprehensive workflow for forced degradation studies is illustrated below.
| Parameter | Specification 1 [3] | Specification 2 [4] |
|---|---|---|
| Column | Inertsil ODS-3V | Enable C18 |
| Mobile Phase | Gradient (Ammonium Acetate pH 4.20 : Methanol mixture) | Isocratic (Ammonium Acetate pH 3.84 : Methanol, 33:67 v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 250 nm | 240 nm |
| Column Temperature | 30°C | Not Specified |
| Retention Time of Lenvatinib | Not Specified | ~5.12 minutes |
| Stress Condition | Major Degradation Products / Observations |
|---|---|
| Acidic Hydrolysis | Formation of N-Descyclopropyl Lenvatinib (DP-1) and Quinoline Derivative (DP-2) |
| Alkaline Hydrolysis | Formation of Quinoline-6-Carboxylic Acid (DP-3) |
| Oxidative Degradation | Formation of N-Oxide Lenvatinib (DP-4) and Chlorophenol Derivative (DP-5) |
| Thermal & Photolytic | Relatively stable; minor degradation observed |
The developed HPLC methods should be validated as per ICH Q2(R1) guidelines [3] [4]. The following table summarizes the typical validation criteria and their targets.
| Validation Parameter | Acceptance Criteria |
|---|---|
| Specificity | No interference from blank, placebo, or known impurities. Peak purity should pass. |
| Linearity | Correlation coefficient (r²) > 0.99 over a specified range (e.g., 80-120% of specification level) [3]. |
| Accuracy (Recovery) | Recovery between 80-120% for impurity levels [3]. |
| Precision (Repeatability) | %RSD for replicate injections ≤ 1.0% for the API and ≤ 10.0% for impurities. |
| Limit of Detection (LOD) / Quantification (LOQ) | Signal-to-noise ratio of about 3:1 for LOD and 10:1 for LOQ. |
During method development, it is critical to consider the excipients used in the drug product, as they can impact analysis:
The provided information has a specific gap: while the cited sources offer excellent methods for impurity testing and stability indicating assays, they do not detail a standard pharmacopeial dissolution test method (e.g., apparatus type, rotation speed, acceptance criteria). For a complete quality control protocol, you would need to consult official monographs or additional specialized literature on dissolution testing for this compound.
This compound is a potent multi-targeted tyrosine kinase inhibitor approved for the treatment of various cancers, including differentiated thyroid cancer, hepatocellular carcinoma, renal cell carcinoma, and endometrial carcinoma [1]. As a reference standard, high-purity this compound is essential for analytical method development, quality control, stability studies, and regulatory submissions in pharmaceutical development. The chemical structure consists of a quinoline core substituted with carboxamide, methoxy, and phenoxy groups containing a chloro substituent and cyclopropyl urea moiety, forming a mesylate salt to enhance solubility and stability [2] [3].
These application notes provide detailed protocols for the synthesis, purification, characterization, and analytical control of this compound reference standards, specifically designed for researchers, scientists, and drug development professionals working in pharmaceutical R&D and quality control laboratories.
The synthetic pathway for this compound has been optimized for industrial-scale production with reduced processing steps and high yield [2]. The improved process involves three key stages:
Figure 1: Synthetic workflow for this compound monohydrate
Materials:
Procedure:
Materials:
Procedure:
Materials:
Procedure:
A stability-indicating HPLC method has been developed and validated for the analysis of this compound and its impurities, suitable for reference standard qualification [4].
Table 1: HPLC Conditions for Impurity Profiling
| Parameter | Specification |
|---|---|
| Column | Kromasil C18 (250 mm × 4.6 mm, 5 μm particle size) or equivalent |
| Mobile Phase | Gradient mixture of solvent A (0.01M ammonium acetate buffer, pH adjusted to 3.5±0.05 with orthophosphoric acid) and solvent B (acetonitrile) |
| Flow Rate | 1.0 mL/min |
| Detection | PDA detector at 309 nm |
| Injection Volume | 10 μL |
| Column Temperature | 30°C ± 2°C |
| Sample Temperature | 5°C ± 3°C |
| Run Time | 55 minutes |
| Sample Concentration | 1.0 mg/mL (diluent: methanol:water 50:50 v/v) |
Mobile Phase Gradient Program:
Materials:
Procedure:
System Suitability Requirements:
The HPLC method has been validated according to ICH Q2(R1) guidelines with the following demonstrated parameters [5]:
Table 2: Method Validation Results
| Validation Parameter | Results | Acceptance Criteria |
|---|---|---|
| Linearity | Correlation coefficient (r²) = 0.999 | r² ≥ 0.999 |
| Range | 10-125 μg/mL | Covering 50-150% of target concentration |
| Accuracy | 100.3-100.6% recovery | 98-102% |
| Precision | %RSD < 1.0% | %RSD ≤ 2.0% |
| Specificity | No interference from blank, placebo, or degradation products | Peak purity index ≥ 0.999 |
| LOD | 0.05 μg/mL | Signal-to-noise ratio ≥ 3:1 |
| LOQ | 0.15 μg/mL | Signal-to-noise ratio ≥ 10:1, %RSD ≤ 5.0% |
Powder X-Ray Diffraction (PXRD):
Differential Scanning Calorimetry (DSC):
Thermogravimetric Analysis (TGA):
Fourier Transform Infrared Spectroscopy (FTIR):
Acceptance Criteria:
Forced degradation studies under various stress conditions provide critical information about the intrinsic stability of this compound and the stability-indicating capability of analytical methods [7].
Table 3: Forced Degradation Conditions and Results
| Stress Condition | Parameters | Degradation Observed | Major Degradation Products |
|---|---|---|---|
| Acidic Hydrolysis | 0.1N HCl, 60°C, 24 hours | Significant degradation | 9 degradation products identified |
| Basic Hydrolysis | 0.1N NaOH, 60°C, 24 hours | Moderate degradation | 6 degradation products identified |
| Oxidative Stress | 3% H₂O₂, 60°C, 24 hours | Mild degradation | 4 degradation products identified |
| Thermal Stress | 105°C, 24 hours | Minimal degradation | 2 degradation products identified |
| Photolytic Stress | 1.2 million lux hours, 24 hours | Minimal degradation | No significant degradation |
Chromatographic Conditions:
Key Findings:
This compound is formulated as hard capsules containing 4 mg or 10 mg of lenvatinib equivalent [1]. The reference standard is used for:
Therapeutic Indications:
Dosage Adjustments: Dosage reduction levels are well-established for management of adverse effects with specific recommendations for different indications and patient populations [1].
These comprehensive application notes provide detailed protocols for the preparation, characterization, and analytical control of this compound reference standards. The improved synthetic process offers advantages of reduced steps and high yield, while the validated HPLC and UPLC methods provide reliable tools for quality assessment. The forced degradation studies provide crucial understanding of the stability profile and support the development of stability-indicating methods.
The protocols described herein are suitable for implementation in pharmaceutical R&D and quality control laboratories to ensure the consistent quality of this compound reference standards, ultimately supporting the development of safe and effective drug products for cancer treatment.
This compound, an oral multiple receptor tyrosine kinase (RTK) inhibitor, has demonstrated significant clinical efficacy in treating advanced thyroid carcinoma, hepatocellular carcinoma, and other malignancies. The drug substance exists in multiple crystalline forms, a phenomenon known as polymorphism, which can significantly influence pharmaceutical properties including solubility, stability, and bioavailability. Comprehensive polymorph characterization is therefore essential for ensuring consistent product quality throughout the drug development lifecycle. These application notes provide detailed methodologies for the identification and characterization of this compound polymorphs, specifically focusing on recently identified Forms M and XI.
The existence of multiple crystalline forms presents both challenges and opportunities during pharmaceutical development. Different polymorphic forms of the same active pharmaceutical ingredient can exhibit variations in dissolution behavior and physical stability, potentially affecting drug product performance and shelf-life. Systematic polymorph screening and thorough characterization have become standard practices in modern pharmaceutical development to identify the most suitable crystalline form for development. For this compound, several polymorphic forms have been disclosed in the literature, including Forms A, B, C, F, and I, with recent patents describing additional forms designated as Form M and Form XI [1] [2]. These newly identified forms offer potential advantages in terms of enhanced stability and improved solubility profiles.
X-ray powder diffraction represents the primary technique for polymorph identification and characterization, providing definitive fingerprints of crystalline structures. The XRPD patterns for this compound Forms M and XI exhibit distinct characteristic peaks that enable unambiguous identification.
Table 1: Characteristic XRPD Peaks for this compound Polymorphs
| Form M | Form XI | Relative Intensity | Identification Significance |
|---|---|---|---|
| 6.1° ± 0.2° | 5.73° ± 0.2° | Medium | Form-specific diagnostic peak |
| 11.3° ± 0.2° | 11.45° ± 0.2° | High | Primary characteristic peak |
| 15.2° ± 0.2° | 16.15° ± 0.2° | High | Secondary characteristic peak |
| 17.9° ± 0.2° | 17.24° ± 0.2° | Medium | Tertiary characteristic peak |
| 21.8° ± 0.2° | 20.68° ± 0.2° | Medium | Form M distinctive peak |
| 23.5° ± 0.2° | 22.96° ± 0.2° | High | Form XI distinctive peak |
| 7.9° ± 0.2° | 8.03° ± 0.2° | Low | Additional confirmation peak |
| 10.1° ± 0.2° | 12.75° ± 0.2° | Low | Additional confirmation peak |
| 22.8° ± 0.2° | 23.76° ± 0.2° | Medium | Additional confirmation peak |
For Form M identification, the XRPD pattern must display at least three characteristic peaks at 2θ values of 11.30°±0.2°, 6.1°±0.2°, and 15.2°±0.2° [1]. More comprehensive characterization should include at least six characteristic peaks with the additional peaks at 17.9°±0.2°, 23.5°±0.2°, and 21.8°±0.2° providing greater confidence in form identification. Form XI demonstrates a more complex XRPD pattern with numerous characteristic peaks, including distinctive reflections at 5.73°±0.2°, 11.45°±0.2°, and 16.15°±0.2° [2]. The complete XRPD pattern for Form XI includes additional peaks at 18.16°±0.2°, 19.69°±0.2°, 22.15°±0.2°, 24.32°±0.2°, and 26.32°±0.2°, among others.
Thermal analysis techniques provide critical information about phase transitions, decomposition behavior, and solvate content of crystalline materials.
Table 2: Thermal Analysis Data for this compound Polymorphs
| Parameter | Form M | Form XI | Methodological Conditions |
|---|---|---|---|
| DSC Endothermic Peaks | Not specified | 114.05°C ± 5°C, 158.56°C ± 5°C | Heating rate: 10°C/min, N₂ purge: 60 mL/min |
| TGA Weight Loss | Not specified | 6.94% (30-140°C) | Heating rate: 10°C/min, N₂ purge: 20 mL/min |
| Moisture Content | Not reported | 6.5% | Dynamic vapor sorption or Karl Fisher |
| Hydration State | Not hydrated | Dihydrate (theoretical water: 6.7%) | Calculated from TGA and DVS data |
| Onset of Decomposition | >200°C (estimated) | >158°C | Determined by DSC-TGA correlation |
The thermal behavior of Form XI is particularly informative, with two distinct endothermic events observed in DSC analysis. The first endothermic event at 114.05°C±5°C corresponds to the loss of crystalline water molecules, while the second endothermic event at 158.56°C±5°C represents the melting point of the dehydrated material [2]. This thermal profile is consistent with a hydrate structure. The observed weight loss of 6.94% in TGA analysis closely matches the theoretical water content of 6.7% for a dihydrate form, confirming that Form XI exists as a dihydrate crystalline structure [2]. While complete thermal data for Form M is not fully disclosed in the available literature, its XRPD pattern suggests a non-solvated crystalline structure.
Instrumentation and Parameters:
Sample Preparation:
Data Collection:
Differential Scanning Calorimetry Protocol:
Thermogravimetric Analysis Protocol:
Dynamic Vapor Sorption Analysis:
Solid-State Nuclear Magnetic Resonance:
Hot-Stage Microscopy:
Table 3: Preparation Parameters for Form M
| Parameter | Method 1 | Method 2 | Critical Quality Attributes |
|---|---|---|---|
| Starting Material | Lenvatinib powder | Form B of Lenvatinib | Purity >98% by HPLC |
| Solvent System | Acetonitrile | Acetonitrile | Anhydrous grade, water content <0.1% |
| Methanesulfonic Acid | Dropwise addition | Acetonitrile solution (64 μL/mL) | Stoichiometric ratio 1:1 to API |
| Temperature | Room temperature | -5°C (±5°C) | Controlled within ±2°C |
| Stirring Time | >20 hours | >4 hours addition + 5 hours aging | Until stable crystal form obtained |
| Isolation Method | Centrifugation | Vacuum filtration under N₂ protection | Efficient solvent removal |
| Drying Conditions | Room temperature overnight | Vacuum drying with humid N₂ purging (20-30% RH) | Prevent form transformation |
Protocol 1: Standard Laboratory Preparation
Protocol 2: Controlled Scale-up Preparation
Protocol: Seed-Crystallized Dihydrate Formation
Diagram 1: Polymorph screening strategy for this compound showing the systematic approach to identifying and characterizing crystalline forms
Diagram 2: Detailed preparation workflow for this compound Form M showing critical process parameters and material transitions
The physical stability and chemical integrity of pharmaceutical solids are critical factors in dosage form development. Form M of this compound demonstrates enhanced stability compared to previously known forms such as Form B and Form I, which have been reported to transform into Form C under various humidity conditions [2]. This transformation behavior in prior forms presented significant challenges for product development, as crystal form changes during storage or processing can alter drug dissolution profiles and potentially impact bioavailability.
Form XI offers additional advantages as a defined dihydrate with low hygroscopicity and uniform particle size distribution. The hydrate structure provides inherent protection against moisture-induced form variations, while the consistent particle morphology enables better powder flow and processing characteristics during pharmaceutical manufacturing. Both Forms M and XI demonstrate compatibility with standard excipient systems and maintain their crystalline integrity under normal processing conditions, making them suitable candidates for commercial drug product development. The defined crystallization protocols ensure robust preparation of these forms with high purity and minimal solvent residues, addressing critical regulatory requirements for pharmaceutical applications.
The comprehensive characterization protocols outlined in these application notes provide robust methodologies for the identification and analysis of this compound polymorphs. The detailed experimental procedures for Forms M and XI enable reproducible preparation of these crystalline forms with consistent quality attributes. Implementation of the orthogonal analytical techniques described, including XRPD, DSC, and TGA, allows for definitive polymorph identification and thorough solid-state characterization.
The polymorphic forms described offer potential improvements in stability profiles and manufacturing process control compared to earlier known forms of this compound. These advantages contribute to more reliable drug product performance and potentially enhanced therapeutic outcomes. The workflows and methodologies presented herein can be adapted for polymorph screening of similar pharmaceutical compounds, providing a framework for systematic solid-form selection in drug development programs.
The table below summarizes the key factors that drive the gelation process.
| Factor | Description | Role in Gelation |
|---|---|---|
| Charge-Assisted Bond (N+-H) | Formed after protonation of lenvatinib in its mesylate salt form [1] | Increases aqueous solubility, enabling molecular interaction and self-assembly required for gel network formation [1] |
| Intermolecular Hydrogen Bonds | Bifurcated H-bonds between urea groups; NH⋯OC bonds between primary amide groups [1] | Primary driving forces for molecular self-assembly and fibril formation [1] |
| π-π Stacking Interactions | Occur between the benzene ring and the quinoline ring in the molecule [1] | Contributes to the self-assembly process and stabilization of the gel network structure [1] |
| Crystalline Fibrillar Network | Gel is composed of a new polymorph of crystalline lenvatinib [1] | The cross-linked fibrillar network provides the gel's mechanical strength and viscoelastic properties [1] |
This gelation process is specific to the salt form. The base form of lenvatinib does not gel in water, though it can form gels in various acidic solutions [1].
Based on the gelation mechanism, here are potential approaches to prevent or overcome gelation.
For researchers characterizing or troubleshooting gelation, the following experimental workflow and methodologies are recommended.
The core issue is its propensity to form a hydrogel upon contact with aqueous media, which creates a viscous barrier that significantly hinders drug release [1] [2].
| Aspect | Key Findings |
|---|---|
| Observed Phenomenon | Formation of a sticky, semi-transparent gel on the surface of compacts during intrinsic dissolution testing in water and 0.1 M HCl [2]. |
| Impact on Dissolution | Biphasic release profile: an initial rapid release phase followed by a sustained, slow release phase due to gel barrier formation [2]. |
| Proposed Mechanism | Molecular self-assembly of Lenvatinib Mesylate into a three-dimensional fibrillar network, driven by charge-assisted hydrogen bonding and π-π stacking interactions [2]. |
Accurate quantification is essential for dissolution studies. Below are two validated bioanalytical methods, with the LC-MS/MS method offering superior sensitivity [3] [4].
| Parameter | HPLC-UV Method [3] | LC-MS/MS Method [4] |
|---|---|---|
| Application | Therapeutic Drug Monitoring in human serum | Protein binding studies; general quantification in serum/plasma/PBS |
| Sample Volume | Not Specified | 200 µL |
| Sample Prep | Solid-Phase Extraction (Octadecylsilyl silica cartridge) | Liquid-Liquid Extraction (Diethyl ether: n-hexane) |
| Stationary Phase | Conventional Octadecylsilyl silica column | Not Specified |
| Mobile Phase | 0.02 mol/L Sodium Phosphate (pH 6.7) : Acetonitrile (50:50, v/v) | Not Specified |
| Flow Rate | 1.0 mL/min | Not Specified |
| Detection | UV at 244 nm | Tandem Mass Spectrometry (MS/MS) |
| Run Time | Not Specified | 4.5 minutes |
| Linear Range | 6.25 - 400 ng/mL | 0.08 - 50 ng/mL (in serum) |
| LLOQ | 6.25 ng/mL | 0.08 ng/mL (in serum) |
| Extraction Recovery | ≥ 97% | > 85% |
| Precision (CV) | Intraday < 4.7%, Interday < 6.0% | Within 6.6% |
Advanced formulation techniques can effectively overcome the gelation problem and enhance dissolution.
| Strategy | Mechanism & Findings | Experimental Notes |
|---|---|---|
| Nanoparticle Formulations | Mechanism: Bypasses gelation via nanonization; enables synergistic therapy (e.g., with photodynamic therapy). Finding: pH-responsive Pluronic F127 nanoparticles co-loaded with Lenvatinib and a photosensitizer achieved ~88% drug release under weakly acidic conditions (pH 5.0) [5]. | Method: One-step nanoprecipitation. Key Consideration: The π-π stacking between Lenvatinib and the photosensitizer (BODIPY) aids in stable nanoparticle self-assembly [5]. |
| Co-amorphous Systems | Mechanism: Disrupts the self-assembly capability by forming a molecular-level dispersion with a coformer. Finding: Co-amorphous system of Lurasidone HCl with L-Cysteine eliminated gelation and dramatically enhanced dissolution [2]. (Note: This is a proven concept for a drug with similar gelation issues and represents a promising strategy for Lenvatinib.) | Screening of different coformers (e.g., amino acids, organic acids) is crucial to find one that effectively inhibits LM self-assembly. |
| Branded Formulation | Mechanism: The commercial product's composition is designed to ensure adequate dissolution and bioavailability [1]. | For comparative studies, the specific excipients and manufacturing process of the branded product are key. |
This test is critical for evaluating the gelation behavior and intrinsic dissolution properties of your LM material or formulation [2].
The table below summarizes the available data on administration, which implies certain stability characteristics.
| Property | Description / Value | Implication / Note |
|---|---|---|
| Dosage Forms | 4 mg and 10 mg oral capsules [1] | Standard formulation for clinical use. |
| Alternative Administration | Can be administered as a suspension in water or apple juice via feeding tube [1] | Suggests stability in aqueous solvents for short-term administration. |
| Absorption with Food | High-fat meal delays absorption rate but does not affect overall extent [1] | Indicates that components of food do not critically degrade the compound. |
| Protein Binding | High (97% to 99%) [1] | This property can influence drug distribution and may be a factor in assay development. |
Lenvatinib is a multi-targeted tyrosine kinase inhibitor. Its mechanism of action can be visualized in the following pathway diagram, which is crucial for understanding its function in experiments.
Since explicit stability data is limited, you may need to establish your own laboratory protocols. Here are some key areas to investigate based on general pharmaceutical best practices and the information found:
The synthesis of Lenvatinib Mesylate is a multi-step process. The table below summarizes two key approaches: a classic route and an improved, more direct method.
| Route Feature | Classic Route (via Phenyl Carbamate Intermediate) [1] | Improved Route (via Cyclopropane Isocyanate) [2] |
|---|---|---|
| Key Step | Reaction of intermediate IV with phenyl chloroformate, followed by cyclopropyl amine [1] | Direct reaction of intermediate IV with cyclopropane isocyanate [2] |
| Step Count | Multiple steps to form the cyclopropylurea moiety | Shorter process; single step to form the cyclopropylurea moiety |
| Reported Yield | ~76% for the final cyclization step [1] | High yield (specific value not provided in search results) [2] |
| Main Advantage | Well-documented procedure | Fewer processing steps, more economical for industrial scale, high yield |
Here is a guide to common problems encountered during synthesis and their potential solutions.
| Problem | Possible Causes | Suggested Solutions & Optimization Tips |
|---|
| Low Yield in Cyclization | • Impure starting materials • Sub-optimal reaction conditions (temp, time) • Incomplete conversion | • Purify key intermediate (IV): Recrystallize from suitable solvents (e.g., ethanol) [1]. • Use cyclopropane isocyanate: This improved reagent can streamline the process and boost yield [2]. | | Low Yield in Salt Formation | • Incorrect stoichiometry of methanesulfonic acid • Unsuitable solvent system • Formation of solvates or unstable crystalline forms | • Control stoichiometry and temperature: Use one equivalent of methanesulfonic acid at 40°C in acetic acid [1]. • Employ a solvent exchange: Precipitate the salt using n-propanol as an anti-solvent, followed by recrystallization from ethanol to obtain the pure finished product [1]. | | Polymorph & Solvate Formation | • The product has multiple solid forms (polymorphs, hydrates, solvates) that can interconvert [3]. • Uncontrolled water activity in the solvent system. | • Strictly control water activity: The transformation of solvates is highly dependent on water activity. Ensure consistent solvent composition [3]. • Target the stable Form C: This form is thermodynamically stable, though it has low solubility. Metastable Form B converts to Form C under high humidity [3]. |
Q1: What is the primary mechanism of action of this compound? this compound is a multi-targeted tyrosine kinase inhibitor (TKI). It works by inhibiting multiple receptor tyrosine kinases involved in tumor proliferation and angiogenesis, including VEGFR1-3, FGFR1-4, PDGFRα, RET, and KIT. This multi-pronged attack disrupts the signaling pathways that cancer cells use to grow and form new blood vessels [4] [5] [6].
Q2: How can I control the crystal form during the final recrystallization? Controlling the solid form is critical. The stable, market-approved form is Form C [2]. To obtain it consistently:
Q3: What are the critical quality parameters to monitor during synthesis?
The following diagram maps out the key stages and decision points in a typical synthesis workflow, integrating the optimization strategies discussed above.
The table below summarizes three critical process impurities, their chemical nature, and the primary strategies for their control.
| Impurity Name/Identifier | Chemical Structure / Description | Primary Formation Cause | Control Strategies |
|---|---|---|---|
| Impurity A (Dimer) [1] | 4,4'-(((Carbonylbis(ureadiyl))bis(3-chloro-4,1-phenyl))bis(oxy))bis(7-methoxyquinoline-6-formamide) | Formed from the starting material LVTN-1 (4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide) reacting with phenyl chloroformate [1]. | Ensure LVTN-1 is fully consumed in subsequent reaction steps. Control the stoichiometry and reaction time with phenyl chloroformate [1]. |
| Impurity B (Dimethyl Urea) [1] | 4-(3-chloro-4-(3,3-dimethylureido)phenoxy)-7-methoxyquinoline-6-carboxamide | Formed when the intermediate LVTN-2 reacts with dimethylamine instead of the target cyclopropylamine [1]. | Use high-purity reagents. Prevent cross-contamination with dimethylamine-containing substances in the lab [1]. |
| Impurity C (Ethoxy Derivative) [1] | 4-ethoxy-7-methoxyquinoline-6-carboxamide | Formed when Lenvatinib Mesylate undergoes a solvolysis reaction in ethanolic solutions [1]. | Avoid using ethanol as a solvent in the final steps of the synthesis, especially under reflux conditions [1]. |
| Impurity VII, VIII, IX [2] | Not fully specified in the available data, but are key side products. | Formed during the coupling reaction between 4-chloro-7-methoxyquinoline-6-carboxamide (VI) and the urea derivative (V) [2]. | Optimize coupling reaction conditions: use 2.0 equivalents of compound (V) and a controlled temperature of 50°C (see protocol below) [2]. |
A key improvement in the synthesis of Lenvatinib (I) focuses on the critical coupling step to minimize the generation of Impurities VII, VIII, and IX [2].
Objective: To couple 4-chloro-7-methoxyquinoline-6-carboxamide (VI) with 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea (V) to yield Lenvatinib (I) with minimal impurity formation.
Materials:
Procedure:
Expected Outcome: This optimized protocol can significantly reduce impurity levels. One study reported reductions of Impurity VII from 1.8% to 0.08%, Impurity VIII from 0.5% to 0.15%, and Impurity IX from 1.7% to 0.11%. After recrystallization, the purity of Lenvatinib (I) can reach 99.6% [2].
Q1: What analytical techniques are essential for monitoring these impurities? High-Performance Liquid Chromatography (HPLC) is the primary technique for separating, identifying, and quantifying process impurities in this compound [3] [4]. For structural confirmation of unknown impurities, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) are indispensable [1] [4] [5].
Q2: Are there stability concerns that lead to degradation impurities? Yes. Forced degradation studies show that this compound is particularly labile under hydrolytic conditions (both acidic and basic) [4]. It is more stable under dry heat and photolytic conditions. It is crucial to conduct stability studies to identify degradation products that may form during the shelf life of the drug substance [4].
Q3: Besides chemical parameters, what other factors are critical? Strict adherence to residual solvent guidelines (ICH Q3C) is mandatory to ensure final product safety [6] [7]. Furthermore, this compound exists in multiple solid forms (polymorphs), so controlling the crystallization process is vital to consistently obtain the desired crystalline form [8] [9].
The following diagram outlines a systematic approach to managing impurities during development and manufacturing.
The strategies provided here, from precise reaction control to robust analytical monitoring, should provide a strong foundation for your development work.
The table below summarizes the polymorphs and solvates (pseudopolymorphs) of this compound reported in the literature.
| Form Designation | Form Type | Key Characteristics / XRPD Peaks | Stability & Interconversion Notes |
|---|---|---|---|
| LEM-A [1] | Polymorph | Crystal structure reported; one of the fundamental anhydrous forms. | --- |
| LEM-B [1] [2] | Polymorph | Reported to be obtained from desolvation of solvates LEM-H-EA and LEM-H-THF [1]. | --- |
| LEM-C [1] | Polymorph | Crystal structure reported; one of the fundamental anhydrous forms. | --- |
| LEM-H [1] | Hydrate | A pseudopolymorph (hydrate form). | --- |
| LEM-H-EA [1] | Solvate | Iso-structural solvate (with ethyl acetate). | Easily transforms into LEM-B upon solvent loss [1]. |
| LEM-H-THF [1] | Solvate | Iso-structural solvate (with tetrahydrofuran). | Easily transforms into LEM-B upon solvent loss [1]. |
| Form DMSO-1 [3] | Solvate/Hydrate | Main XRPD peaks: 4.5, 9.0, 22.8, 25.2 (°2θ). | A hydrate crystal form [3]. |
| Form DMSO-2 [3] | Solvate/Hydrate | Main XRPD peaks: 4.6, 9.2, 15.6, 18.8, 22.1, 23.2 (°2θ). | A hydrate form; loses water around 120°C [3]. |
| Form ACA-1 [3] | Solvate | Main XRPD peaks: 5.9, 7.7, 10.9, 11.9, 12.6, 19.4, 22.6, 23.6, 24.5, 25.9, 26.7 (°2θ). | An acetic acid solvate; upon drying, transforms to "ACA-1 HT dry" form [3]. |
| Form M [2] | Polymorph | Characteristic XRPD peaks: 6.1°, 11.3°, 15.2° (±0.2°). | Reported to have good stability and a purification effect during processing [2]. |
The relationships between some of these forms, particularly the desolvation pathways, can be visualized in the following workflow:
Diagram 1: Known pathways for solid form interconversion via desolvation.
A forced degradation study provides a benchmark for how the drug substance behaves under stress, which is critical for understanding and troubleshooting stability issues during polymorph processing and storage.
Patent literature provides detailed methods for obtaining specific crystalline forms.
Q1: Why does my this compound crystal form keep changing during processing? This is a common challenge driven by the compound's complex polymorphic behavior. The key factors are:
Q2: How can I ensure I have produced the correct polymorph? You cannot rely on the method of preparation alone. Definitive identification requires solid-state characterization [5].
Q3: My formulation has inconsistent dissolution. Could polymorph interconversion be the cause? Yes, absolutely. Different polymorphs and solvates can have varying equilibrium solubility and dissolution rates [1]. An unintended change in the solid form during manufacturing or storage can alter the drug's bioavailability. It is crucial to ensure the solid form is consistent and the most thermodynamically stable one under storage conditions to prevent such issues.
| Scenario | Potential Cause | Suggested Action |
|---|---|---|
| Obtaining a mixture of forms | Incomplete crystallization; rapid precipitation; wrong anti-solvent. | Slow down the crystallization process (e.g., slower anti-solvent addition, slower cooling). Ensure the solvent/anti-solvent system is appropriate for the target form [3]. |
| Form changes upon drying | The initial crystal is a solvate or hydrate that loses solvent upon heating or under vacuum. | Use milder drying conditions (e.g., room temperature, controlled humidity). Characterize the solid both before and after drying to understand the transformation [3]. |
| Inconsistent results when repeating a literature procedure | Uncontrolled variables like water content in solvents, subtle temperature fluctuations, or stirring rates. | Scrupulously control and document all experimental parameters. Use high-purity, anhydrous solvents if a solvate is not desired. |
Lenvatinib mesylate is a multi-target tyrosine kinase inhibitor, but its clinical application is limited by its poor aqueous solubility and subsequent low oral bioavailability (∼36 %) [1]. While the mesylate salt form improves upon the solubility of the base compound, it is still officially characterized as only "slightly soluble" in solvents like DMSO and methanol [2]. This "brick-dust" nature makes the development of effective drug delivery systems particularly challenging [1].
Here are some advanced strategies explored to enhance the solubility and bioavailability of lenvatinib.
This approach is designed to improve solubilization and absorption by forming fine oil-in-water nano-emulsions.
The table below summarizes quantitative findings from a recent SNEP study:
| Parameter | Finding/Value | Experimental Context |
|---|---|---|
| Aqueous Solubility of Lenvatinib | 0.7 μg/mL (at 37 ± 0.1 °C) [1] | Baseline property in water. |
| Saturation Solubility in NMP | ~450 mg/g [1] | Screening of biocompatible solvents. |
| Particle Size of SNEP | 40.35 ± 1.45 nm [1] | After dilution of the SNEP formulation. |
| Polydispersity Index (PDI) | 0.262 ± 0.01 [1] | Indicates a relatively uniform particle size distribution. |
| Zeta Potential | -5.41 ± 0.45 mV [1] | Measured for the formed nano-emulsion. |
| Drug Loading | 28.69 ± 2.13 % [1] | In the optimized SNEP formulation. |
| Encapsulation Efficiency | 99.98 ± 0.02 % [1] | In the optimized SNEP formulation. |
Nanotechnology can address limitations of conventional delivery systems, such as low solubility and non-specificity [1].
This protocol outlines the key steps for creating and testing a lenvatinib-valproic acid SNEP, based on a published methodology [1].
Preformulation Solubility Screening
Preparation of LNv-VA Complex
Formulation of SNEP Preconcentrate
Characterization of the Formulation
In-Vitro Release Study
| Problem | Potential Root Cause | Suggested Solution |
|---|---|---|
| Poor Solubilization | Inefficient LNv-VA complex formation or suboptimal excipient selection. | Revisit the 1:1 molar ratio during complexation. Re-screen excipients using the phase diagram approach. |
| Preconcentrate not emulsifying | Improper surfactant/oil ratio or inadequate energy for self-assembly. | Adjust the S({}_{\text{mix}})/Oil ratio based on the pseudo-ternary phase diagram. Ensure gentle, consistent agitation during dilution. |
| Large Particle Size / High PDI | Unstable emulsion, coalescence of droplets, or drug precipitation. | Optimize the surfactant and co-surfactant type and ratio. Ensure the formulation is maintained at stable temperature conditions. |
| Low Drug Loading | Saturation of the oil/surfactant phase or precipitation of the drug. | Consider increasing the capacity of the lipid phase or using more potent solubility enhancers. |
| HPLC Analysis Issues | Drug adsorption or degradation, column interference. | Use silanized vials, ensure a suitable mobile phase, and validate the method's specificity for lenvatinib and VA [1]. |
The following diagram illustrates the mechanism by which the Valproic Acid complex and SNEP enhance lenvatinib delivery.
The core mechanism involves the formation of an ion-pair complex between lenvatinib and Valproic Acid, which is then incorporated into the lipid-based SNEP. Upon ingestion, the SNEP rapidly forms a nanoemulsion in the gastrointestinal tract, presenting the drug in a solubilized form with a large surface area, thereby significantly improving its absorption potential [1].
Different solid forms (polymorphs) of a drug can significantly impact its stability and solubility. The table below summarizes several reported crystal forms of lenvatinib mesylate. Please note that the comparative stability data between these forms is not fully detailed in the available search results.
| Crystal Form | Key XRPD Peaks (2θ ±0.2°) | Reported Characteristics |
|---|---|---|
| Form X [1] | 22.84°, 20.16°, 9.46° | Reported to have good solubility and stability. |
| Form 1 [2] | 7.4°, 14.8°, 24.8° | Reported solubility is superior to some known forms; simple and low-cost preparation process. |
| Form M [3] | Information not specified in detail. | Reported to have higher solubility in several biological media compared to Form C. |
| Form A, B, C, F, I [1] [2] | Information not specified in detail. | Forms A and C are more stable than Forms B and I; Form F is a hydrate with lower thermodynamic stability; Form I is an acetate solvate. |
Forced degradation studies are critical for understanding the stability of a drug substance and developing stable formulations. The following protocol, adapted from a published study, provides a methodology for assessing the stability of this compound [4].
To subject this compound to various stress conditions (hydrolysis, oxidation, thermal, and photolytic) to identify and characterize its major degradation products.
The study indicates that this compound is most susceptible to hydrolytic degradation [4]. A general procedure is outlined below:
The workflow for this forced degradation study is as follows:
When characterizing solid forms and their stability, a combination of analytical techniques is essential. The following diagram outlines the primary tools and their roles in the workflow.
Based on the general context, here are some hypothetical FAQs that could address user issues.
Q: Which crystal form of this compound has the best solubility for formulation?
Q: What is the most sensitive analytical method for monitoring this compound stability?
Q: Under which stress condition is this compound most unstable?
| Comparison Parameter | Lenvatinib | Sorafenib | Data Source & Context |
|---|---|---|---|
| Overall Survival (OS) - Median | 13.6 months [1] | 12.3 months [1] | REFLECT Trial (Overall Population) |
| OS (Japanese Subset) | 17.6 months [1] | 17.8 months [1] | REFLECT Trial (Japanese Subset) |
| Progression-Free Survival (PFS) - Median | 7.4 months [1] | 3.7 months [1] | REFLECT Trial (Overall Population) |
| PFS (Japanese Subset) | 7.2 months [1] | 4.6 months [1] | REFLECT Trial (Japanese Subset) |
| Objective Response Rate (ORR) | 24.1% [1] / 29.6% (Japanese) [1] | 9.2% [1] / 6.9% (Japanese) [1] | REFLECT Trial |
| Disease Control Rate (DCR) | Significantly higher [2] | Lower [2] | Real-World Meta-Analysis |
| Common Adverse Events (AEs) | Hypertension, decreased appetite, proteinuria, PPES* [1] | PPES*, hypertension, diarrhea, alopecia [1] | REFLECT Trial |
| Key Safety Differences | Higher incidence of hypertension [2] [3] | No significant difference in hand-foot syndrome (PPES) rates [2] | Real-World Meta-Analysis |
*PPES: Palmar-plantar erythrodysesthesia syndrome (Hand-foot syndrome).
The comparative data primarily comes from two types of studies: a pivotal Phase III clinical trial (REFLECT) and a comprehensive meta-analysis of real-world studies.
The REFLECT trial was a landmark, multicenter, randomized, open-label, non-inferiority study that provided the primary evidence for lenvatinib's approval in unresectable HCC [1].
This analysis complemented the REFLECT trial by synthesizing evidence from routine clinical practice, which often includes a more diverse patient population [2].
While both drugs are multi-kinase inhibitors, their specific targets differ, contributing to their distinct efficacy and safety profiles. The diagrams below illustrate their primary signaling pathway targets.
| Parameter | Summary of Findings |
|---|---|
| Absorption | Rapidly absorbed; Tmax 1-4 hours. High-fat meal delays Tmax but does not significantly affect overall exposure (AUC) [1] [2]. |
| Distribution | High plasma protein binding (98-99%), primarily to albumin. Volume of distribution ranges from 50.5 L to 163.0 L [1] [2]. |
| Metabolism | Extensively metabolized, primarily by the CYP3A4 enzyme in the liver (>80%), and also by aldehyde oxidase [1] [2]. |
| Excretion | Mainly via feces (64%), with about 25% recovered in urine [1] [2]. |
| Elimination Half-life | Approximately 28 hours, supporting once-daily dosing [1] [2]. |
| Apparent Clearance (CL/F) | 6.56 L/h, with low inter-individual variability (25.5% CV) [3]. |
The robust pharmacokinetic model for lenvatinib was established through large-scale, population-based analyses. Here are the methodologies from two pivotal studies that generated the data in the table.
Study 1: Population PK Model (Gupta et al.)
Study 2: PK/PD Model for Biomarkers and Tumor Response
The following diagrams illustrate the key pharmacokinetic and pharmacodynamic relationships of lenvatinib, based on the models described in the research.
The established PK models are highly valuable for drug development and clinical application.
The following data is sourced from a 2018 study that developed and validated seven bioanalytical methods for lenvatinib in human plasma across five laboratories. The goal was to ensure that data from global clinical trials could be reliably compared [1].
Table 1: Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Description & Results |
|---|---|
| Objective | To confirm that multiple Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) methods for lenvatinib produced comparable results across labs for clinical sample analysis [1]. |
| Methods Developed | 7 distinct LC-MS/MS methods across 5 laboratories [1]. |
| Sample Matrix | Human plasma [1]. |
| Key Sample Preparation Techniques | Protein precipitation, Liquid-liquid extraction (LLE), Solid phase extraction (SPE) [1]. |
| Detection Method | Multiple Reaction Monitoring (MRM) in positive ion electrospray mode [1]. |
| Validation Outcome | All methods were successfully validated, with parameters (e.g., accuracy, precision) meeting pre-defined acceptance criteria per regulatory guidelines [1]. |
| Cross-Validation Results | Accuracy of Quality Control (QC) samples was within ±15.3%; percentage bias for clinical study samples was within ±11.6%, confirming data comparability [1]. |
Table 2: Detailed Methodologies from Participating Laboratories This table outlines the specific technical variations for each method (A through E3) used in the cross-validation study [1].
| Lab & Method | Assay Range & Calibrators | Internal Standard (IS) | Sample Extraction (Volume) | Chromatography Details |
|---|---|---|---|---|
| Lab A (Method A) | 0.1–500 ng/mL, 9 points | ER-227326 (structural analog) | LLE by diethyl ether, 2.5 mL | RP-HPLC, Symmetry Shield RP8 column |
| Lab B (Method B) | 0.25–250 ng/mL, 8 points | 13C6 lenvatinib (stable isotope) | Protein precipitation by ACN-MeOH, 0.3 mL | RP-HPLC, Hypersil Gold column |
| Lab C (Method C) | 0.25–250 ng/mL, 7 points | 13C6 lenvatinib | LLE by MTBE-IPA with 0.1% AA, 0.75 mL | RP-HPLC, Synergi Polar-RP column |
| Lab D (Method D) | 0.1–100 ng/mL, 8 points | ER-227326 | LLE by diethyl ether, 1.5 mL | RP-HPLC, Symmetry Shield RP8 column |
| Lab E (Method E1) | 0.25–500 ng/mL, 7 points | ER-227326 | SPE by HLB plate, 0.4 mL | RP-HPLC, Synergi Polar-RP column |
| Lab E (Method E2) | 0.25–250 ng/mL, 7 points | 13C6 lenvatinib | LLE by MTBE-IPA with 0.1% AA, 0.75 mL | RP-HPLC, Synergi Polar-RP column |
| Lab E (Method E3) | 0.25–250 ng/mL, 7 points | ER-227326 | SPE by MCX plate, 0.4 mL | RP-HPLC, Luna C18(2) column |
The diagram below illustrates the general workflow for the method validation and cross-validation process described in the study.
The table below summarizes key characteristics of several identified solid forms of this compound. "Form C" is often referenced as a stable benchmark for comparison [1] [2].
| Form Name | Solid Form Type | Key Characteristics | Reported Solubility (μg/mL) |
|---|---|---|---|
| Form A [2] | Anhydrous Polymorph | One of the original polymorphs; crystal structure reported [2]. | 65.7 (in water) |
| Form B [3] | Anhydrous Polymorph | Reported to be unstable, transforming to Form C under various humidity conditions [3]. | Information missing |
| Form C [2] | Anhydrous Polymorph | Stable form; low solubility; endpoint for transformation of other forms [1] [3] [2]. | 5.5 (in water) |
| Form H [2] | Hydrate | Pseudopolymorph; crystal structure available [2]. | 6.4 (in water) |
| Form F [1] | Hydrate | Transforms to Form C in solutions with water activity up to 0.821 [1]. | Information missing |
| Form D [1] | New Unsolvated Form | Newly discovered form; prepared via desolvation of a DMSO solvate [1]. | Information missing |
| Form XI [3] | Dihydrate | Good solubility and stability; low hygroscopicity; not an organic solvate [3]. | Information missing |
| DMSO Solvate [1] | Solvate | Intermediate for preparing new unsolvated forms (e.g., Form D) [1]. | Information missing |
Note: The solubility data shown is from a single comparative study [2]. Solubility can vary significantly with experimental conditions (temperature, solvent, etc.).
Understanding how and why polymorphs transform is as crucial as comparing their properties. Research provides detailed insights into these dynamic processes.
Solvent-Mediated Desolvation Transformation (SMDT): A 2020 study investigated the transformation of a this compound DMSO solvate to a new unsolvated Form D [1].
Stability and Transformation Pathways: Multiple studies note that several forms are inherently unstable and tend to convert to the more stable Form C.
The following diagram illustrates the typical workflow and logic for studying polymorph transformation, based on the methodologies cited:
The data on this compound polymorphs highlights several critical considerations for pharmaceutical scientists.
The following table summarizes the key design and findings from a 2024 bioequivalence trial of generic lenvatinib [1].
| Trial Aspect | Details |
|---|---|
| Study Type | Randomized, open-label, single-dose, 2-period, 2-sequence crossover study [1] |
| Participants | 24 healthy Chinese subjects (fasting study); 27 (postprandial study) [1] |
| Interventions | Single 4 mg dose of test product (generic lenvatinib) vs. reference product (branded) [1] |
| Key Pharmacokinetic (PK) Parameters | Area Under the Curve (AUC) and Maximum Concentration (Cmax) [1] |
| Fasting Condition Results | The 90% confidence intervals for the ratio of geometric means of the generic vs. reference PK parameters fell within the standard bioequivalence range of 80%-125% [1]. |
| Postprandial Condition Results | The 90% confidence intervals also fell within the 80%-125% range, establishing bioequivalence [1]. |
| Conclusion | The generic and reference lenvatinib products are bioequivalent and well-tolerated under both fasting and fed conditions [1]. |
The bioequivalence trial followed a rigorous methodology standard for such studies [1] [2].
The workflow below illustrates the standard design of a two-period crossover bioequivalence study [1] [2].
Despite the proven bioequivalence of generic formulations in clinical trials, there is currently no generic version of Lenvima available in the United States [3]. This is due to patent protections.
The data confirms that a generic lenvatinib mesylate capsule has been developed and is bioequivalent to the brand-name drug Lenvima. However, its commercial availability in specific markets like the US is pending the resolution of patent exclusivity.
| Cancer Type | Combination Therapy | Study Type & Patients | Key Efficacy Findings | Reference |
|---|---|---|---|---|
| HCC | Lenvatinib + TACE | Retrospective, 36 pts [1] | ORR: 58.2% (7 CR, 46 PR); DCR: 81.3%; 1-yr OS: 66.8%; 2-yr OS: 39.3% [1] | |
| HCC | Lenvatinib + RFA | Retrospective, 22 pts (9 combo, 13 mono) [2] | Combo vs Mono: ORR 100% vs 76.9%; mPFS 12.5 mo vs 5.5 mo; mOS 21.3 mo vs 17.1 mo [2] | |
| HCC | Lenvatinib + Radiotherapy | Retrospective, 32 pts (17 combo, 15 Lenvatinib+TACE) [3] | Superior Infield Control (IFC) with Lenvatinib+RT (1-yr IFC 74.7% vs 13.2%); No significant OS difference [3] | |
| Advanced Kidney Cancer | Lenvatinib + Pembrolizumab | Real-World, 194 pts [4] | mPFS: 26 mo (vs 9 mo for Nivo+Ipi); Higher response rate; More side effects [4] | |
| Anaplastic Thyroid Cancer (ATC) | Lenvatinib + Anti-PD-1 | Preclinical & Clinical Reviews [5] [6] | Preclinical models: Enhanced antitumor activity & CD8+ T cell activation [5] [7] | |
| Lung Cancer | Lenvatinib + TrxR1 Inhibitor (Auranofin) | Preclinical (In Vitro & In Vivo) [8] | Synergistic antitumor effect (CI<1); Triggered ROS-dependent cell death; Inhibited tumor growth in mice [8] |
For the key studies presented, here is a summary of the experimental methodologies used.
| Study Focus | Experimental Model / Population | Treatment Protocol | Key Assessments & Endpoints |
|---|
| Lenvatinib + Anti-PD-1 in ATC (Preclinical) | Syngeneic mouse models (e.g., BNL 1ME A.7R.1, CT26) [7] | - Lenvatinib: 3 or 10 mg/kg, orally, once daily [7]
The efficacy of lenvatinib combinations is driven by multi-targeted inhibition and synergistic mechanisms with partner drugs. The diagrams below summarize the key signaling pathways and experimental workflow.
The data indicates several important considerations for drug development:
Irritant;Health Hazard